molecular formula C108H140Cl2N26O31 B15560279 Enduracidin A

Enduracidin A

Cat. No.: B15560279
M. Wt: 2369.3 g/mol
InChI Key: JPYWPHBUMZRLPO-JDCCHMEXSA-N
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Description

Enramycin B (Enduracidin B) has been reported in Streptomyces fungicidicus with data available.
structure in first source

Properties

IUPAC Name

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYWPHBUMZRLPO-JDCCHMEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C108H140Cl2N26O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Enduracidin A: A Technical Guide to its Discovery, Mechanism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A, a potent lipodepsipeptide antibiotic, was first isolated from the fermentation broth of Streptomyces fungicidicus B-5477, a soil bacterium discovered in Nishinomiya, Japan.[1] This comprehensive technical guide provides an in-depth overview of this compound, from its discovery and biosynthesis to its mechanism of action and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic discovery and development.

Discovery and Structure

This compound and its close analog Enduracidin B are cyclic depsipeptides composed of 17 amino acids, with a distinguishing lipid tail.[1][2] The structure of this compound was elucidated through a combination of chemical degradation, amino acid analysis, and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][3][4] The molecule contains several non-proteinogenic amino acids, such as enduracididine (B8820190) (End), 4-hydroxyphenylglycine (Hpg), and citrulline (Cit), which contribute to its unique structure and biological activity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC107H138Cl2N26O31PubChem CID: 56842192
Average Molecular Weight2357.3 g/mol PubChem CID: 56842192
AppearanceWhite crystalline powder[5]
SolubilitySoluble in acidic water, methanol (B129727), ethanol, and aqueous acetone. Insoluble in neutral or alkaline water, acetone, ethyl acetate, chloroform, and benzene.[5]

Biosynthesis of this compound

This compound is synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS) system encoded by a large gene cluster in Streptomyces fungicidicus.[6][7] The biosynthetic gene cluster spans approximately 84 kb and contains 25 open reading frames (ORFs).[6] The NRPS machinery is organized into modules, each responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. The biosynthesis begins with the attachment of a fatty acid side chain, followed by the sequential addition of the 17 amino acids. The final steps involve cyclization and release of the mature lipodepsipeptide.

Enduracidin_Biosynthesis cluster_loading Initiation cluster_elongation Elongation (NRPS Modules) cluster_termination Termination Fatty_Acid Fatty Acid (C12 or C13) L_Asp L-Asp Fatty_Acid->L_Asp Acylation Module1 Module 1 L_Asp->Module1 Loading onto NRPS Module2 Module 2 Module1->Module2 Peptide bond formation Module3 Module 3 Module_n ... Module17 Module 17 Cyclization Cyclization & Release (TE domain) Module17->Cyclization Enduracidin_A This compound Cyclization->Enduracidin_A

Caption: Simplified workflow of this compound biosynthesis by the NRPS machinery.

Mechanism of Action

This compound exerts its potent bactericidal activity by inhibiting the biosynthesis of the bacterial cell wall.[8] Specifically, it targets the transglycosylation step of peptidoglycan synthesis by binding to Lipid II, a crucial precursor molecule.[8] This binding sequesters Lipid II and prevents its utilization by penicillin-binding proteins (PBPs), thereby halting the extension of the peptidoglycan chains and leading to cell lysis. This mechanism is distinct from that of beta-lactam antibiotics, which directly inhibit PBPs.

Enduracidin_MoA cluster_cell Bacterial Cell cluster_membrane Cell Membrane Lipid_II Lipid II (Peptidoglycan Precursor) PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Substrate for Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Synthesizes Enduracidin_A This compound Enduracidin_A->Lipid_II Binds to

Caption: Mechanism of action of this compound, showing the inhibition of peptidoglycan synthesis.

Antimicrobial Activity

This compound is highly active against a broad range of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Clostridium perfringens.[8] Notably, it retains its potency against many antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). It exhibits no cross-resistance with other classes of antibiotics.[8]

Table 2: In Vitro Antimicrobial Activity of this compound

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusSmith0.1[9]
Staphylococcus aureusTerajima0.2[9]
Streptococcus pyogenesS-80.05[9]
Bacillus subtilisATCC 66330.1[9]
Clostridium perfringensPB6K0.05[9]

Table 3: In Vivo Efficacy of this compound in Mice

Infection ModelPathogenTreatment RouteED50 (mg/kg)Reference
Systemic infectionStaphylococcus aureus SmithSubcutaneous3.2[9]
Systemic infectionStaphylococcus aureus SmithIntraperitoneal1.98[9]
Systemic infectionStreptococcus pyogenes S-8Subcutaneous0.84[9]

Experimental Protocols

Fermentation and Production of this compound

Streptomyces fungicidicus is cultured in a suitable fermentation medium to produce this compound. A typical production medium consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts. The fermentation is carried out under aerobic conditions at a controlled temperature (typically 28-30°C) and pH for several days. An industrial mutant strain has been developed that shows a 10-fold increase in enduracidin production compared to the wild-type ATCC 21013 strain.[10]

Fermentation_Workflow Inoculum Inoculum Preparation (S. fungicidicus) Fermentation Fermentation (Production Medium, 28-30°C) Inoculum->Fermentation Harvest Harvest (Centrifugation/Filtration) Fermentation->Harvest Mycelium Mycelial Cake Harvest->Mycelium Broth Fermentation Broth Harvest->Broth Extraction Solvent Extraction (e.g., n-butanol) Mycelium->Extraction Broth->Extraction Purification Purification (Chromatography) Extraction->Purification Enduracidin_A Pure this compound Purification->Enduracidin_A

Caption: General workflow for the production and isolation of this compound.

Isolation and Purification

A general procedure for the isolation and purification of this compound from the fermentation broth is as follows:

  • Extraction: The fermentation broth is acidified to pH 3.0 and the mycelium is separated by filtration. The active compound is extracted from both the mycelial cake and the filtrate using a suitable organic solvent, such as n-butanol.

  • Concentration: The butanol extract is concentrated under reduced pressure.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:

    • Adsorption Chromatography: Using a column of activated carbon or alumina.

    • Ion-Exchange Chromatography: Utilizing a cation-exchange resin.

    • Partition Chromatography: Employing a support such as Sephadex.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system, such as aqueous methanol or ethanol.

Structure Elucidation

The structure of this compound was determined using a combination of the following techniques:

  • Amino Acid Analysis: Acid hydrolysis of the antibiotic followed by identification and quantification of the constituent amino acids using an amino acid analyzer.

  • Mass Spectrometry (MS): To determine the molecular weight and obtain fragmentation patterns for sequencing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.[3]

Bioassays

The MIC of this compound against various bacterial strains is typically determined using the agar (B569324) dilution method.

  • Preparation of Antibiotic Plates: A series of agar plates containing two-fold serial dilutions of this compound are prepared.

  • Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the antibiotic-containing agar plates.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.[8]

The protective effect of this compound against systemic bacterial infections is evaluated in a mouse model.

  • Infection: Mice are infected intraperitoneally or intravenously with a lethal dose of the test pathogen (e.g., Staphylococcus aureus).

  • Treatment: At a specified time post-infection, groups of mice are treated with varying doses of this compound, typically administered subcutaneously or intraperitoneally.

  • Observation: The mice are observed for a set period (e.g., 7 days), and the number of survivors in each group is recorded.

  • Calculation of ED50: The 50% effective dose (ED50), the dose that protects 50% of the infected animals, is calculated using a statistical method such as the Probit method.[11]

Conclusion

This compound remains a promising antibiotic with a potent and specific mechanism of action against Gram-positive bacteria. Its complex structure, non-ribosomal biosynthetic pathway, and unique mode of action make it a subject of continued interest for both fundamental research and potential therapeutic applications. The detailed methodologies and data presented in this guide provide a solid foundation for further investigation and development of this important natural product.

References

An In-depth Technical Guide to the Enduracidin A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Enduracidin A biosynthetic gene cluster (BGC), offering insights into its genetic architecture, biosynthetic pathway, regulation, and methods for its study and manipulation. Enduracidin, a potent lipopeptide antibiotic produced by Streptomyces fungicidicus, exhibits significant activity against Gram-positive bacteria, making its BGC a subject of intense research for the development of novel antibiotics.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Streptomyces fungicidicus spans approximately 84 kb and contains 25 open reading frames (ORFs).[1][2] The cluster is responsible for the synthesis of the 17-amino-acid peptide backbone, the incorporation of non-proteinogenic amino acids, and the attachment of a lipid side chain.

Table 1: Genes of the this compound Biosynthetic Gene Cluster and Their Putative Functions [3][4]

Gene (ORF)Proposed Function
endA (orf36)Non-ribosomal peptide synthetase (NRPS), 2 modules
endB (orf37)Non-ribosomal peptide synthetase (NRPS), 7 modules
endC (orf38)Non-ribosomal peptide synthetase (NRPS), 8 modules
endD (orf40)Non-ribosomal peptide synthetase (NRPS), 1 module (trans-acting)
orf22SARP family transcriptional activator
orf23Acyl-CoA dehydrogenase
orf24LAL family transcriptional regulator
orf25Fatty acid CoA ligase
orf26Acyl carrier protein (ACP)
orf27Ketoacyl-ACP synthase
orf28Ketoacyl-ACP reductase
orf29Dehydratase
orf30Halogenase
orf31ABC transporter ATP-binding protein
orf32ABC transporter permease
orf33ABC transporter permease
orf344-hydroxyphenylglycine biosynthesis
orf354-hydroxyphenylglycine biosynthesis
endP (orf39)Enduracididine (B8820190) biosynthesis
endQ (orf41)Enduracididine biosynthesis, Two-component system response regulator (repressor)
endR (orf42)Enduracididine biosynthesis, Two-component system sensor kinase (activator)
orf43Type II thioesterase
orf44MbtH-like protein
orf45Peptidase
orf46Transporter

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the end gene cluster. The core of this machinery is a multi-modular non-ribosomal peptide synthetase (NRPS) system.

Initiation and Elongation

The assembly of the peptide chain is initiated by the loading of a fatty acid onto the first NRPS module. The subsequent elongation of the peptide chain is carried out by the NRPS enzymes EndA, EndB, and EndC, which are composed of multiple modules.[1][2] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. A unique feature of the enduracidin NRPS is the lack of epimerization (E) domains, despite the presence of seven D-amino acids in the final product.[1] It is proposed that specific condensation (C) domains catalyze both condensation and epimerization reactions.[1]

Incorporation of Non-Proteinogenic Amino Acids

The enduracidin structure contains the non-proteinogenic amino acids 4-hydroxyphenylglycine (Hpg), citrulline, and enduracididine. Genes for the biosynthesis of Hpg and enduracididine are present within the cluster.[1]

Termination and Cyclization

The fully assembled linear peptide is released from the NRPS machinery and cyclized to form the final lipopeptide structure. A thioesterase domain is likely responsible for this final step.

Enduracidin_Biosynthesis Fatty_Acid Fatty Acid Precursors NRPS_Assembly NRPS Assembly Line (EndA, EndB, EndC, EndD) Fatty_Acid->NRPS_Assembly Acyl-CoA Ligase (orf25) ACP (orf26) Amino_Acids Amino Acid Precursors (including L-Arg for Citrulline & Enduracididine) Amino_Acids->NRPS_Assembly Hpg_Synth Hpg Biosynthesis (orf34, orf35) Hpg_Synth->NRPS_Assembly End_Synth Enduracididine Biosynthesis (endP, endQ, endR) End_Synth->NRPS_Assembly Linear_Lipopeptide Linear Lipopeptide NRPS_Assembly->Linear_Lipopeptide Peptide bond formation Epimerization Enduracidin_A This compound Linear_Lipopeptide->Enduracidin_A Cyclization & Release (Thioesterase)

Caption: Proposed biosynthetic pathway of this compound.

Regulation of the this compound Biosynthetic Gene Cluster

The expression of the enduracidin biosynthetic genes is tightly regulated to ensure efficient production of the antibiotic. Several regulatory genes have been identified within the cluster.

  • orf22 : Encodes a Streptomyces antibiotic regulatory protein (SARP) family transcriptional activator. Overexpression of orf22 has been shown to increase enduracidin production.

  • orf41 (endQ) and orf42 (endR) : These genes encode a two-component regulatory system. Orf42 is a sensor kinase that likely acts as an activator, while Orf41 is a response regulator that functions as a repressor. Inactivation of orf41 or overexpression of orf42 can lead to enhanced enduracidin yields.

  • orf24 : This gene encodes a LAL (large ATP-binding regulators of the LuxR family) transcriptional regulator.

Enduracidin_Regulation orf22 orf22 (SARP) end_BGC Enduracidin Biosynthetic Genes orf22->end_BGC Activates orf42 orf42 (Sensor Kinase) orf41 orf41 (Response Regulator) orf42->orf41 Phosphorylates/Inactivates? orf42->end_BGC Activates orf41->end_BGC Represses

Caption: Regulatory network of the this compound BGC.

Quantitative Data on Enduracidin Production

Genetic engineering of the regulatory genes in S. fungicidicus has been shown to significantly impact enduracidin production. While precise, directly comparable quantitative data from single studies is limited in the public domain, the following table summarizes the observed effects.

Table 2: Effect of Regulatory Gene Manipulation on Enduracidin Production

Gene ManipulatedMethodEffect on Enduracidin ProductionReference
orf22OverexpressionIncreased[5]
orf41 (endQ)InactivationIncreased[5]
orf42 (endR)OverexpressionIncreased[5]
orf18InactivationIncreased[5]
orf24OverexpressionIncreased[5]

Experimental Protocols

This section provides an overview of key experimental protocols for the analysis of the enduracidin biosynthetic gene cluster. These are intended as a guide, and specific conditions may require optimization.

Gene Disruption using CRISPR/Cas9

CRISPR/Cas9-mediated gene editing is a powerful tool for functional analysis of genes in the enduracidin BGC.[6][7]

Experimental Workflow:

  • Design of sgRNA: Design one or more single-guide RNAs (sgRNAs) targeting the gene of interest.

  • Construction of the CRISPR/Cas9 Plasmid: Clone the sgRNA expression cassette into an all-in-one CRISPR/Cas9 vector suitable for Streptomyces, such as pCRISPomyces. This plasmid will also contain the cas9 gene and a selection marker.

  • Construction of the Editing Template: Create a donor DNA template containing the desired modification (e.g., a deletion or insertion) flanked by homology arms (typically 1-2 kb) corresponding to the regions upstream and downstream of the target site.

  • Conjugation: Introduce the CRISPR/Cas9 plasmid and the editing template into S. fungicidicus via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Selection of Exconjugants: Select for Streptomyces exconjugants containing the CRISPR/Cas9 plasmid on appropriate antibiotic-containing media.

  • Screening for Mutants: Screen the exconjugants by PCR using primers flanking the target region to identify colonies with the desired genetic modification.

  • Plasmid Curing: Cure the confirmed mutants of the CRISPR/Cas9 plasmid by growing them on non-selective media.

  • Verification: Confirm the gene disruption and the absence of the plasmid by PCR and Sanger sequencing.

CRISPR_Workflow Design 1. Design sgRNA & Editing Template Cloning 2. Clone into CRISPR/Cas9 Vector Design->Cloning Conjugation 3. Conjugation into S. fungicidicus Cloning->Conjugation Selection 4. Select Exconjugants Conjugation->Selection Screening 5. PCR Screening for Mutants Selection->Screening Curing 6. Plasmid Curing Screening->Curing Verification 7. Verification by PCR & Sequencing Curing->Verification

Caption: Workflow for CRISPR/Cas9-mediated gene disruption.

HPLC Analysis of Enduracidin Production

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of enduracidin production from S. fungicidicus cultures.[8][9]

Protocol Outline:

  • Sample Preparation:

    • Culture S. fungicidicus in a suitable production medium.

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract enduracidin from the mycelium and/or broth using an appropriate organic solvent (e.g., methanol (B129727) or butanol).

    • Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis.

    • Filter the sample through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA), is employed.

    • Detection: UV detection at a wavelength where enduracidin absorbs, such as 267 nm, is common.[8]

    • Quantification: Generate a standard curve using purified this compound to quantify the concentration in the samples.

Purification of NRPS Proteins

Purification of the large, multi-domain NRPS proteins (EndA, EndB, EndC) is challenging but essential for in vitro biochemical assays.[10][11]

General Strategy:

  • Heterologous Expression or Tagging:

    • Clone the gene encoding the NRPS or a specific domain into an expression vector for heterologous expression in a suitable host like E. coli.

    • Alternatively, introduce an affinity tag (e.g., His-tag or Strep-tag) to the N- or C-terminus of the native gene in S. fungicidicus using homologous recombination or CRISPR/Cas9.

  • Cell Lysis: Disrupt the cells (either E. coli or S. fungicidicus) by sonication or high-pressure homogenization in a suitable lysis buffer containing protease inhibitors.

  • Affinity Chromatography: Purify the tagged protein from the soluble cell lysate using the appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).

  • Size-Exclusion Chromatography: Further purify the protein and separate it from aggregates using size-exclusion chromatography.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Adenylation Domain Activity Assay

The activity of the adenylation (A) domains of the NRPSs, which are responsible for amino acid recognition and activation, can be measured using various in vitro assays.[12][13][14] A common method is the ATP-PPi exchange assay.

ATP-PPi Exchange Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the purified A-domain, the amino acid substrate, ATP, and radiolabeled pyrophosphate ([³²P]PPi) in a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature. The A-domain will catalyze the reverse reaction of adenylation, incorporating the [³²P]PPi into ATP.

  • Quenching and Separation: Stop the reaction and separate the radiolabeled ATP from the unincorporated [³²P]PPi, for example, by adsorption of ATP to activated charcoal.

  • Quantification: Quantify the amount of [³²P]ATP formed using a scintillation counter. This is proportional to the activity of the A-domain with the specific amino acid substrate.

By applying these molecular and biochemical techniques, researchers can further elucidate the intricacies of this compound biosynthesis and engineer novel derivatives with improved therapeutic properties.

References

Enduracidin A: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A, also known as Enramycin, is a polypeptide antibiotic produced by the bacterium Streptomyces fungicidus. It exhibits potent bactericidal activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Antibacterial Spectrum of this compound

This compound demonstrates a narrow but potent spectrum of activity, targeting key Gram-positive pathogens. Its efficacy is particularly notable against species of Clostridium, Staphylococcus, Enterococcus, and Bacillus. The antibacterial activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria
Bacterial SpeciesStrain(s)MIC Range (µg/mL)
Staphylococcus aureusIncluding Methicillin-resistant Staphylococcus aureus (MRSA)0.0005 - 4[1]
Clostridium perfringensVarious clinical isolates0.08 - 1.6[2]
Enterococcus faecalisATCC 29212 and clinical isolatesGenerally susceptible
Enterococcus faeciumVancomycin-resistant Enterococcus (VRE) and other strainsGenerally susceptible
Bacillus subtilisATCC 43223 and other strainsGenerally susceptible
Mycobacterium tuberculosis-Active[2]

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions. The data presented is a summary from various sources.

This compound is generally inactive against Gram-negative bacteria, with the exception of Neisseria gonorrhoeae, as well as fungi and yeast[2]. This selectivity is attributed to its mechanism of action, which targets a key component of the Gram-positive bacterial cell wall.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The primary target of this compound is Lipid II, a precursor molecule in the peptidoglycan synthesis pathway[2][3][4][5][6]. By binding to Lipid II, this compound prevents the transglycosylation step, which is crucial for the elongation of the peptidoglycan chain[2][3][4][5]. This disruption of cell wall synthesis leads to loss of cell integrity and ultimately, cell death.

cluster_0 Cytoplasm cluster_1 Cell Membrane UDP-NAG UDP-NAG MurG MurG UDP-NAG->MurG UDP-NAM-pentapeptide UDP-NAM-pentapeptide MurY MurY UDP-NAM-pentapeptide->MurY Transfers NAM-pentapeptide to Bactoprenol phosphate Lipid I Lipid I MurY->Lipid I Lipid I->MurG Adds NAG Lipid II Lipid II MurG->Lipid II Transglycosylase Transglycosylase Lipid II->Transglycosylase Translocated across membrane Peptidoglycan Synthesis Peptidoglycan Synthesis Transglycosylase->Peptidoglycan Synthesis Incorporates into growing chain Transglycosylase->Peptidoglycan Synthesis This compound This compound This compound->Lipid II Binds and sequesters Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Inhibition leads to

Mechanism of action of this compound.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for the two most common assays used to determine MIC values.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.

1. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound powder.

  • Dissolve in a suitable solvent (e.g., sterile deionized water or a buffer) to create a high-concentration stock solution.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial suspension.

  • Include a growth control well containing only broth and the bacterial inoculum.

  • Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Plates Prepare Serial Dilutions in 96-well Plates Stock->Plates Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plates with Bacteria Inoculum->Inoculate Plates->Inoculate Incubate Incubate Plates (37°C, 16-20h) Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read MIC Determine MIC Read->MIC

Workflow for Broth Microdilution MIC Testing.
Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test bacteria.

1. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of the this compound stock solution in sterile deionized water or buffer.

  • For each concentration, add a defined volume of the this compound dilution to a corresponding volume of molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).

  • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

  • Prepare a control plate containing MHA without any antibiotic.

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

3. Inoculation and Incubation:

  • Using a multipoint inoculator or a calibrated loop, spot a defined volume of the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium at the inoculation site[7].

Conclusion

This compound is a potent antibiotic with a targeted spectrum of activity against clinically relevant Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of peptidoglycan synthesis through binding to Lipid II, makes it a valuable agent, particularly in the context of rising antimicrobial resistance. The standardized methodologies of broth microdilution and agar dilution are essential for accurately determining its in vitro efficacy and for guiding its potential therapeutic applications. Further research into its activity against a broader range of contemporary clinical isolates is warranted to fully elucidate its clinical potential.

References

physical and chemical properties of Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a potent lipopeptide antibiotic belonging to the enramycin (B576705) family, produced by the bacterium Streptomyces fungicidus.[1][2] It exhibits significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] Its unique mechanism of action, which differs from many clinically used antibiotics, makes it a subject of interest for the development of new antibacterial agents.[4] This document provides a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C108H140Cl2N26O31[5]
Molecular Weight 2369.3 g/mol [5]
Appearance White or Yellow Powder[6]
Melting Point 238-245 °C (decomposed)[7]
Solubility Slightly soluble in methanol (B129727) and water (0.1-1 mg/ml). Insoluble or slightly soluble in DMSO (< 1 mg/mL).[8][9]
Storage Temperature -20°C, protect from light[7][9]
Table 2: Computed Physicochemical Properties of Enduracidin
PropertyValueSource(s)
Hydrogen Bond Donor Count 34[10]
Hydrogen Bond Acceptor Count 35[10]
Rotatable Bond Count 37[11]
Topological Polar Surface Area 913.54 Ų[11]
XLogP 7.68[11]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] Specifically, it targets the transglycosylation step of peptidoglycan synthesis.[12][13] This is achieved by binding to Lipid II, the substrate for transglycosylase enzymes.[13][14] The binding of this compound to Lipid II sterically hinders the polymerization of glycan chains, thereby preventing the formation of a stable cell wall and ultimately leading to bacterial cell death.[4][14] This mechanism is distinct from that of other cell wall synthesis inhibitors like β-lactams and vancomycin.[4]

This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II Flippase UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MurG MurG UDP-MurNAc-pentapeptide->MurG Substrate UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->MurG Substrate MurG->Lipid I Synthesis Transglycosylase Transglycosylase Lipid II->Transglycosylase Substrate Inhibition Inhibition of Transglycosylation Lipid II->Inhibition Growing Peptidoglycan Chain Growing Peptidoglycan Chain Transglycosylase->Growing Peptidoglycan Chain Elongation Transglycosylase->Inhibition This compound This compound This compound->Lipid II Binds to

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

The following protocol is based on methods described for the isolation of Enduracidin from Streptomyces fungicidus cultures.[4][15]

This compound Isolation Workflow Start Start Fermentation Fermentation of S. fungicidus Start->Fermentation Centrifugation Centrifugation to separate mycelia and broth Fermentation->Centrifugation Mycelia_Processing Lyophilization of mycelia Centrifugation->Mycelia_Processing Methanol_Wash Wash dried mycelia with methanol Mycelia_Processing->Methanol_Wash Sonication Sonication of washed mycelia Methanol_Wash->Sonication Extraction Extraction with shaking Sonication->Extraction Centrifugation_2 Centrifugation to remove pellet Extraction->Centrifugation_2 Evaporation Evaporation of supernatant Centrifugation_2->Evaporation Dissolution Dissolution in methanol Evaporation->Dissolution HPLC HPLC Analysis Dissolution->HPLC End End HPLC->End

Caption: Workflow for the isolation of this compound.

1. Fermentation:

  • Inoculate a suitable seed medium with spores of Streptomyces fungicidus.

  • Grow the seed culture at 28°C with shaking for approximately 48 hours.[4]

  • Transfer the seed culture to a larger fermentation medium and continue incubation at 28°C with shaking for 8-21 days.[4][15]

2. Mycelia Collection and Lysis:

  • Harvest the mycelia from the fermentation broth by centrifugation.[4]

  • Lyophilize the collected mycelia to dryness.[4]

  • Wash the dried mycelia with methanol.[4]

  • Resuspend the washed mycelia and subject them to sonication for 30 minutes to disrupt the cells.[4]

3. Extraction:

  • Shake the sonicated mixture at 18°C for 3 hours to extract this compound.[4]

  • Centrifuge the mixture to pellet the cell debris.[4]

4. Purification:

  • Collect the supernatant and evaporate it to dryness under vacuum at 30°C.[4]

  • Dissolve the resulting residue in methanol.[4]

  • Further purify the extract using High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column.[4] A linear gradient of acetonitrile/water with 0.1% trifluoroacetic acid is typically used for elution.[4]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.[16]

1. Preparation of Bacterial Inoculum:

  • Culture the test bacterium in a suitable broth medium (e.g., Brain Heart Infusion broth) overnight.[16]

  • Dilute the overnight culture to achieve a standardized cell density.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Perform serial twofold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.[16]

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at the optimal growth temperature for the test bacterium for 18-24 hours.[16]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Structural Elucidation

The structure of this compound has been determined using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed to determine the amino acid sequence and the overall three-dimensional structure in solution.[17]

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[18]

  • Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence by analyzing the fragmentation pattern of the molecule.[15]

Antibacterial Spectrum

This compound is primarily active against Gram-positive bacteria.[3] It shows no significant activity against Gram-negative bacteria (with the exception of Neisseria gonorrhoeae), fungi, or yeast.[3] The reported MIC values for susceptible strains are generally low, indicating high potency. For example, MICs for Staphylococcus aureus can range from 0.013 µg/ml to 0.413 µg/ml, and for Clostridium perfringens from 0.05 µg/ml to 1.6 µg/ml.[2] A key advantage of this compound is its effectiveness against antibiotic-resistant strains.[3]

References

Methodological & Application

In Vitro Antibacterial Assay for Enduracidin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a potent lipopeptide antibiotic produced by Streptomyces fungicidicus. It exhibits significant bactericidal activity primarily against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound targets Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway, thereby preventing the transglycosylation step. This mode of action makes it an interesting candidate for combating resistant bacterial infections.

These application notes provide detailed protocols for determining the in vitro antibacterial activity of this compound, focusing on the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the time-kill assay to assess its bactericidal or bacteriostatic effects.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant Gram-positive bacteria.

Table 1: MIC of this compound against Staphylococcus aureus

Strain DescriptionMIC (µg/mL)Reference
S. aureus (various antibiotic-resistant strains)High activity observed[1]
S. aureus KS 184-50.013 (potency/mL)[1]
Staphylococcus spp. (including multi-drug-resistant strains)0.0005 - 4[2]

Table 2: MIC of this compound against Enterococcus faecalis

Strain DescriptionMIC (µg/mL)Reference
Vancomycin-resistant Enterococcus faecium (VRE)Strong antimicrobial activity reported[3]
Enterococcus faecalisGeneral activity noted, specific MIC values require further investigation[4][5]

Note: While this compound is known to be active against Enterococci, specific and comprehensive MIC data from recent literature is limited.

Table 3: MIC of this compound against Clostridium difficile

Strain DescriptionMIC (µg/mL)Reference
Clostridium difficilePotent activity reported[6]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum inhibitory concentration (MIC) of this compound.

Materials:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Clostridium difficile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria

  • Anaerobic broth medium (e.g., supplemented Brucella broth) for anaerobic bacteria like C. difficile

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (aerobic or anaerobic as required)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., 70% methyl alcohol) to create a high-concentration stock solution. Further dilute in the appropriate sterile broth to the desired starting concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the starting this compound solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 100 µL from the last dilution well. This will create a gradient of this compound concentrations.

    • The 11th well can serve as a growth control (no antibiotic), and the 12th well as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • For aerobic bacteria, incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.

    • For C. difficile, incubate under anaerobic conditions at 37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density.

Time-Kill Assay

This assay determines the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Test bacterial strain

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic phase of growth, standardized to approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the appropriate broth.

  • Assay Setup:

    • Prepare several tubes or flasks containing the broth medium.

    • Add this compound to the test tubes at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

    • Include a growth control tube with no antibiotic.

    • Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C, with shaking for aerobic bacteria.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours (or longer for slower-growing organisms).

  • Data Analysis:

    • Count the number of colonies on the plates to determine the colony-forming units per milliliter (CFU/mL) at each time point for each concentration.

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.

Visualizations

Mechanism of Action of this compound

Enduracidin_Mechanism cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-GlcNAc Lipid_II Lipid II UDP_NAG->Lipid_II MurG UDP_NAM_pentapeptide UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_P Undecaprenyl-P Lipid_P->Lipid_I Lipid_I->Lipid_II Translocase Flippase Lipid_II->Translocase Lipid_II_out Lipid II Translocase->Lipid_II_out Translocation Growing_PG Growing Peptidoglycan Chain Lipid_II_out->Growing_PG Transglycosylase (PBP) Enduracidin This compound Enduracidin->Inhibition Inhibition->Lipid_II_out Binding Broth_Microdilution_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_inoculum Prepare and standardize bacterial inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-well plate with serial dilutions prep_antibiotic->prep_plate inoculate Inoculate plate with bacterial suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate plate (16-48 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Time_Kill_Workflow start Start prep_inoculum Prepare log-phase bacterial inoculum start->prep_inoculum setup_tubes Set up culture tubes with This compound at various MIC multiples start->setup_tubes inoculate Inoculate tubes with bacterial suspension prep_inoculum->inoculate setup_tubes->inoculate incubate Incubate with shaking inoculate->incubate sampling Sample at time points (0, 2, 4, 6, 8, 12, 24h) incubate->sampling sampling->sampling dilute_plate Perform serial dilutions and plate on agar sampling->dilute_plate count_colonies Incubate plates and count colonies (CFU/mL) dilute_plate->count_colonies analyze Plot log10 CFU/mL vs. time count_colonies->analyze end End analyze->end

References

Enduracidin A: In Vivo Efficacy in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a lipoglycopeptide antibiotic that demonstrates potent activity against a range of Gram-positive bacteria. Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical process for bacterial cell wall formation, by binding to Lipid II. This mode of action makes it a candidate for combating infections caused by drug-resistant pathogens. This document provides a summary of the available in vivo data for this compound in animal models of infection and presents detailed protocols for its evaluation in contemporary murine models of Staphylococcus aureus, Clostridium difficile, and Vancomycin-Resistant Enterococcus (VRE) infections. The provided protocols are synthesized from established methodologies for these infection models, adapted for the specific evaluation of this compound.

Mechanism of Action

This compound targets the transglycosylation step of peptidoglycan biosynthesis. It achieves this by binding to the substrate Lipid II, thereby preventing its utilization by transglycosylase enzymes. This disruption of cell wall synthesis ultimately leads to bacterial cell death.[1][2]

Signaling Pathway of this compound's Target

The following diagram illustrates the bacterial peptidoglycan biosynthesis pathway and the point of inhibition by this compound.

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM Multiple Steps UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide Addition of amino acids Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Growing Peptidoglycan Growing Peptidoglycan Chain Lipid II->Growing Peptidoglycan Transglycosylase Undecaprenyl-P Undecaprenyl-P Undecaprenyl-P->Lipid I Growing Peptidoglycan->Undecaprenyl-P Recycling This compound This compound This compound->Lipid II Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of this compound against Staphylococcus aureus in murine models, based on available data.

Table 1: Efficacy of this compound in a Murine Systemic S. aureus Infection Model

ParameterValue95% Confidence LimitsAnimal ModelBacterial StrainAdministration RouteReference
ED₅₀2.27 mg/kg1.69 - 3.06 mg/kgDDN mice (20-23.5g)S. aureus KS 185-4Subcutaneous[3]
ED₅₀3.2 mg/kgN/AMiceS. aureusSubcutaneous[3]
ED₅₀1.98 mg/kgN/AMiceS. aureusIntraperitoneal[3]

ED₅₀ (50% Effective Dose): The dose required to protect 50% of the animals from lethal infection.

Experimental Protocols

Protocol 1: Systemic Staphylococcus aureus Infection Model in Mice

This protocol is based on historical studies demonstrating the efficacy of this compound and adapted with modern standards.[3]

1. Objective: To evaluate the in vivo efficacy of this compound in a lethal systemic infection model with Staphylococcus aureus.

2. Materials:

  • Animals: Female or male DDN mice (or equivalent strain, e.g., BALB/c), 6-8 weeks old, weighing 20-24g.[3]

  • Bacterial Strain: Staphylococcus aureus (e.g., MRSA strain USA300 or a clinical isolate like KS 185-4).[3]

  • Reagents:

    • This compound

    • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

    • Tryptic Soy Broth (TSB) and Agar (B569324) (TSA)

    • Sterile Phosphate-Buffered Saline (PBS)

  • Equipment:

    • Syringes and needles (27-30 gauge)

    • Animal cages

    • Spectrophotometer

    • Incubator

3. Experimental Workflow:

SA_Systemic_Workflow A Bacterial Culture Preparation (S. aureus to mid-log phase) B Infection (Intravenous injection of ~8x LD₅₀) A->B C Treatment Groups (Vehicle, this compound doses) B->C D Drug Administration (Subcutaneous, 60 mins post-infection) C->D E Monitoring (Survival and clinical signs for 7-14 days) D->E F Data Analysis (Calculate ED₅₀) E->F

Caption: Workflow for Systemic S. aureus Infection Model.

4. Procedure:

  • Bacterial Inoculum Preparation:

    • Culture S. aureus overnight in TSB at 37°C with shaking.

    • Subculture into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Wash the bacterial cells twice with sterile PBS and resuspend in PBS to the desired concentration (previously determined lethal dose, e.g., ~1 x 10⁸ CFU/mouse).[3]

  • Infection:

    • Inject mice intravenously (via the tail vein) with 0.1 mL of the bacterial suspension. This corresponds to approximately 8 times the LD₅₀.[3]

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses). A minimum of 10 mice per group is recommended.

    • Sixty minutes after infection, administer the assigned treatment subcutaneously in a volume of 0.1-0.2 mL.[3]

  • Monitoring and Endpoint:

    • Monitor the mice at least twice daily for 7 to 14 days.

    • Record survival and any clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).

    • The primary endpoint is survival. The 50% effective dose (ED₅₀) can be calculated from the survival data using methods like the Litchfield and Wilcoxon method.[3]

Protocol 2: Murine Subcutaneous S. aureus (MRSA) Infection Model

This protocol is a standard model for skin and soft tissue infections, suitable for evaluating topical or systemic therapies.[4][5]

1. Objective: To assess the efficacy of this compound in reducing bacterial burden and lesion size in a localized skin infection model.

2. Materials:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), e.g., USA300.

  • Reagents:

    • This compound (formulated for subcutaneous or topical application)

    • Vehicle control

    • TSB and TSA

    • Sterile PBS

  • Equipment:

    • Electric shaver

    • Syringes and needles (27-30 gauge)

    • Calipers

    • Tissue homogenizer

3. Experimental Workflow:

SA_Subcutaneous_Workflow A Animal Preparation (Shave dorsal area) C Infection (Subcutaneous injection of 10⁶-10⁷ CFU) A->C B Bacterial Inoculum Preparation (MRSA to mid-log phase) B->C D Treatment (Systemic or topical, starting 2-4h post-infection) C->D E Monitoring (Lesion size measurement daily) D->E F Endpoint Analysis (Day 3-7) (Bacterial load in tissue, Histology) E->F

Caption: Workflow for Subcutaneous MRSA Infection Model.

4. Procedure:

  • Animal Preparation:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

  • Bacterial Inoculum Preparation:

    • Prepare the MRSA inoculum as described in Protocol 1.

    • Resuspend the bacteria in sterile PBS to a concentration of 1-5 x 10⁸ CFU/mL.

  • Infection:

    • Inject 0.05 mL of the bacterial suspension subcutaneously into the shaved area (delivering 5 x 10⁶ - 2.5 x 10⁷ CFU).

  • Treatment:

    • Begin treatment 2-4 hours post-infection.

    • Administer this compound via the desired route (e.g., subcutaneous at a different site, intraperitoneal, or topical).

    • Continue treatment as per the study design (e.g., once or twice daily for 3-5 days).

  • Monitoring and Endpoints:

    • Measure the resulting skin lesion (abscess) daily using calipers (length x width).

    • At the end of the experiment (e.g., day 3 or 7), euthanize the mice.

    • Aseptically excise the skin lesion, weigh it, and homogenize it in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).

    • Optional: A portion of the tissue can be fixed for histological analysis.

Protocol 3: Murine Clostridium difficile Infection (CDI) Model

This is a standard model that mimics antibiotic-associated CDI in humans.[6][7]

1. Objective: To evaluate the efficacy of orally administered this compound in treating primary C. difficile infection.

2. Materials:

  • Animals: C57BL/6 mice, 6-8 weeks old.

  • Bacterial Strain: Clostridium difficile spores (e.g., R20291 or VPI 10463).[3][6]

  • Reagents:

    • Antibiotic cocktail (e.g., cefoperazone (B1668861) in drinking water).[3][6]

    • This compound (formulated for oral gavage)

    • Vehicle control (for oral gavage)

    • Clindamycin (for induction)

    • Selective agar for C. difficile (e.g., Taurocholate-Cefoxitin-Cycloserine-Fructose Agar, TCCFA)

  • Equipment:

    • Animal gavage needles

    • Anaerobic chamber

3. Experimental Workflow:

CDI_Workflow A Antibiotic Pre-treatment (e.g., Cefoperazone in water for 5 days) B Washout Period (Regular water for 2 days) A->B C Infection (Oral gavage with C. difficile spores, ~10⁵) B->C D Treatment Initiation (24h post-infection) C->D E Treatment Regimen (Oral gavage with Vehicle or this compound daily for 5-7 days) D->E F Monitoring (Weight loss, clinical score, survival) E->F G Endpoint Analysis (C. difficile CFU in feces/cecum, Toxin assay) F->G VRE_Workflow A Antibiotic Pre-treatment (Ampicillin in water for 7 days) B Infection (Oral gavage with VRE, ~10⁸ CFU) A->B C Colonization Confirmation (Quantify VRE in feces) B->C D Treatment Regimen (Oral gavage with Vehicle or this compound daily for 5-7 days) C->D E Monitoring (Quantify VRE CFU in feces during and after treatment) D->E F Final Analysis (Compare VRE levels between groups) E->F

References

Application Notes and Protocols for the Extraction of Enduracidin A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin, also known as enramycin, is a potent lipopeptide antibiotic produced by the fermentation of Streptomyces fungicidicus. It exhibits significant bactericidal activity, particularly against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens. The complex structure of Enduracidin, a cyclic peptide with a fatty acid side chain, necessitates a multi-step extraction and purification process to isolate the active compound from the fermentation broth. These application notes provide detailed protocols for the extraction, purification, and analysis of Enduracidin A.

Data Presentation

The following tables summarize the quantitative data associated with the this compound production and extraction process. Please note that specific yields and purities can vary depending on the fermentation conditions and the specific strain of S. fungicidicus used.

Table 1: Typical Production and Initial Extraction Data for this compound

ParameterValueReference
Producing MicroorganismStreptomyces fungicidicus[1]
Fermentation Time5 - 9 days[1]
Typical Broth Titer4330 µg/mL[1]
Extraction SolventAcetone (B3395972):1 M HCl:ddH₂O (35:12:56)[2]
Initial Purity (in crude extract)Data not publicly available
Recovery after initial extractionData not publicly available

Table 2: Purification Step Yields for this compound

Purification StepPurityRecoveryReference
Activated Carbon TreatmentData not publicly availableData not publicly available[1]
Adsorption Chromatography (Amberlite XAD Resin)Data not publicly availableData not publicly available[1]
Ion-Exchange ChromatographyData not publicly availableData not publicly available[1]
Crystallization> 95%Data not publicly available[1]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound from a fermentation broth.

Protocol 1: Extraction of Crude Enduracidin from Fermentation Broth

This protocol describes the initial extraction of this compound from the fermentation broth, where it is primarily associated with the mycelial biomass.

Materials:

  • This compound fermentation broth (Streptomyces fungicidicus)

  • Filter aid (e.g., Hyflo Super Cel)

  • Extraction Solvent: Acetone, 1 M Hydrochloric Acid (HCl), Deionized Water (ddH₂O) in a ratio of 35:12:56 (v/v/v)[2]

  • Buchner funnel and filter paper

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator

Procedure:

  • Harvesting the Mycelium:

    • To the fermentation broth, add a filter aid (e.g., 2% w/v Hyflo Super Cel) to facilitate filtration.

    • Filter the mixture through a Buchner funnel fitted with filter paper to separate the mycelial cake from the culture filtrate.

    • Wash the mycelial cake with deionized water to remove residual medium components and then filter again to obtain the wet mycelial fraction.

  • Solvent Extraction:

    • Resuspend the wet mycelial cake in the extraction solvent (Acetone:1 M HCl:ddH₂O = 35:12:56)[2]. Use a sufficient volume of solvent to create a slurry.

    • Stir the slurry for 3.5 hours at room temperature to allow for the extraction of Enduracidin.

    • Separate the mycelial debris from the extract by centrifugation.

    • Collect the supernatant containing the crude this compound.

  • Concentration:

    • Concentrate the supernatant under reduced pressure using a rotary evaporator to remove the acetone.

Protocol 2: Purification of this compound

This protocol outlines a multi-step purification process to isolate high-purity this compound from the crude extract.

Materials:

  • Crude this compound extract (from Protocol 1)

  • Powdered activated carbon

  • Synthetic adsorbent resin (e.g., Amberlite™ XAD™ series)

  • Cation exchange resin (e.g., Amberlite® IR-120, H⁺ form)

  • Anion exchange resin (e.g., Amberlite® IR-45, OH⁻ form)

  • Methanol (B129727)

  • Acetone

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Chromatography columns

Procedure:

  • Activated Carbon Treatment:

    • Adjust the pH of the crude extract if necessary.

    • Add powdered activated carbon to the extract and stir for a defined period (e.g., 20-30 minutes) to decolorize the solution[1].

    • Remove the activated carbon by filtration.

  • Adsorption Chromatography:

    • Load the decolorized extract onto a column packed with a synthetic adsorbent resin (e.g., Amberlite™ XAD™).

    • Wash the column with aqueous methanol to remove impurities.

    • Elute the this compound with a suitable solvent, such as 70% aqueous acetone containing 0.02N HCl[1].

  • Ion-Exchange Chromatography for Desalting:

    • Concentrate the eluate from the previous step to remove the organic solvent.

    • Pass the concentrated solution sequentially through a strong acid cation exchange column (e.g., Amberlite® IR-120, H⁺ form) and a weak base anion exchange column (e.g., Amberlite® IR-45, OH⁻ form) to remove salts[1].

  • Crystallization:

    • Concentrate the desalted this compound solution.

    • Adjust the pH to induce precipitation of the Enduracidin free base.

    • Collect the precipitate and redissolve it in methanol with the addition of an equimolar amount of HCl to form the hydrochloride salt[1].

    • Concentrate the solution and allow it to stand at a low temperature (e.g., 5°C) for crystallization to occur[1].

    • Collect the crystals by filtration and dry them under vacuum.

Protocol 3: HPLC Analysis of this compound

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound samples and standards

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase components (e.g., acetonitrile (B52724), water, trifluoroacetic acid)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound samples and standards in a suitable solvent (e.g., the mobile phase).

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used. A specific gradient should be optimized for the particular column and system.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at 267 nm[3].

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of this compound standard.

    • Quantify the this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

The following diagrams illustrate the workflow for the extraction and purification of this compound.

Enduracidin_Extraction_Workflow Fermentation_Broth S. fungicidicus Fermentation Broth Filtration Filtration with Filter Aid Fermentation_Broth->Filtration Mycelial_Cake Mycelial Cake Filtration->Mycelial_Cake Solvent_Extraction Extraction with Acidified Acetone/Water Mycelial_Cake->Solvent_Extraction Crude_Extract Crude Enduracidin Extract Solvent_Extraction->Crude_Extract Concentration Concentration (Rotary Evaporation) Crude_Extract->Concentration Concentrated_Extract Concentrated Crude Extract Concentration->Concentrated_Extract

Caption: Workflow for Crude this compound Extraction.

Enduracidin_Purification_Workflow Concentrated_Extract Concentrated Crude Extract Activated_Carbon Activated Carbon Treatment Concentrated_Extract->Activated_Carbon Decolorized_Extract Decolorized Extract Activated_Carbon->Decolorized_Extract Adsorption_Chromatography Adsorption Chromatography (Amberlite™ XAD™ Resin) Decolorized_Extract->Adsorption_Chromatography Eluate Enduracidin Eluate Adsorption_Chromatography->Eluate Ion_Exchange Ion-Exchange Chromatography (Desalting) Eluate->Ion_Exchange Desalted_Enduracidin Desalted Enduracidin Solution Ion_Exchange->Desalted_Enduracidin Crystallization Crystallization Desalted_Enduracidin->Crystallization Pure_Enduracidin_A Pure Crystalline this compound Crystallization->Pure_Enduracidin_A

Caption: Multi-step Purification Workflow for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Enduracidin A, a potent lipopeptide antibiotic, exhibits significant activity against a range of Gram-positive bacteria, including resilient pathogens like methicillin-resistant Staphylococcus aureus (MRSA). As a member of the enramycin (B576705) family of antibiotics, produced by Streptomyces fungicidus, its intricate structure necessitates a robust purification strategy for research and development. This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound, ensuring high purity and recovery for downstream applications in drug discovery and development.

Introduction

Enduracidin, also known as enramycin, is a complex polypeptide antibiotic with a cyclic structure comprising 17 amino acids and a fatty acid side chain.[1][2] this compound is a major component of this antibiotic complex.[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it an important candidate for combating antibiotic resistance.[2][4] For in-depth study of its biological activity and for use in preclinical and clinical development, a highly purified form of this compound is essential. This protocol outlines a semi-preparative RP-HPLC method for achieving high-purity this compound.

Experimental Protocol

This protocol is intended for researchers experienced in HPLC techniques.

1. Sample Preparation:

A crude extract of Enduracidin is the starting material. This is typically obtained from the fermentation broth of Streptomyces fungicidus. The following steps outline a general sample preparation procedure:

  • Extraction: The crude Enduracidin is extracted from the fermentation broth using a suitable organic solvent, such as butanol. The organic layer containing the antibiotic is separated and concentrated under reduced pressure to yield a crude white powder.[2]

  • Solubilization: The crude powder is redissolved in a solution of 20% acetonitrile (B52724) in water to prepare it for HPLC injection.[2]

2. HPLC Instrumentation and Conditions:

The following instrumental setup and chromatographic conditions are recommended for the purification of this compound:

Table 1: HPLC Instrumentation and Parameters

ParameterSpecification
HPLC System Semi-preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector
Column Gemini C18, 10 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 3.0 mL/min
Detection Wavelength 230 nm
Injection Volume 500 µL (dependent on sample concentration)
Column Temperature 30°C

3. Gradient Elution Program:

A gradient elution is employed to effectively separate this compound from other components of the crude extract.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
108020
406040
45595
49595
52955
60955

4. Fraction Collection and Analysis:

  • Fractions are collected based on the elution profile, with particular attention to the major peaks corresponding to this compound.

  • The collected fractions are then analyzed for purity using analytical RP-HPLC and identity can be confirmed by mass spectrometry (MS).

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound using the described HPLC method.

Table 3: Summary of Purification Data

ParameterExpected Value
Retention Time of this compound Approximately 35-40 minutes (highly dependent on the specific system)
Purity of Final Product >95%
Recovery >90%

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification cluster_analysis Analysis and Final Product Fermentation S. fungicidicus Fermentation Broth Extraction Butanol Extraction Fermentation->Extraction Concentration Evaporation Extraction->Concentration Crude_Powder Crude Enduracidin Powder Concentration->Crude_Powder Dissolution Dissolution in 20% Acetonitrile Crude_Powder->Dissolution Injection HPLC Injection Dissolution->Injection HPLC_System Semi-Preparative RP-HPLC (C18 Column) Injection->HPLC_System Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Purity_Analysis Purity Check (Analytical HPLC) Fraction_Collection->Purity_Analysis Identity_Confirmation Identity Confirmation (MS) Purity_Analysis->Identity_Confirmation Pure_Enduracidin_A Pure this compound (>95%) Identity_Confirmation->Pure_Enduracidin_A

Caption: Workflow for the purification of this compound.

Signaling Pathway Diagram

While this compound does not directly engage in a host signaling pathway in the traditional sense, its mechanism of action involves the disruption of a critical bacterial process. The following diagram illustrates the inhibitory action of this compound on bacterial cell wall synthesis.

Enduracidin_MoA Lipid_II Lipid II Transglycosylation Transglycosylation Lipid_II->Transglycosylation Peptidoglycan_Precursor Peptidoglycan Precursor Peptidoglycan_Precursor->Lipid_II Peptidoglycan_Chain Growing Peptidoglycan Chain Transglycosylation->Peptidoglycan_Chain Cell_Wall Bacterial Cell Wall Peptidoglycan_Chain->Cell_Wall Enduracidin_A This compound Enduracidin_A->Transglycosylation Inhibition

Caption: Mechanism of action of this compound.

Conclusion

The detailed RP-HPLC protocol presented in this application note provides a robust and reproducible method for the purification of this compound from crude extracts. The high purity and recovery achievable with this method make it suitable for a wide range of research and development applications, facilitating further investigation into the therapeutic potential of this important antibiotic.

References

Elucidating the Complex Architecture of Enduracidin A: An Application of Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have successfully employed a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques to unravel the intricate three-dimensional structure of Enduracidin A, a potent lipodepsipeptide antibiotic. This application note details the key NMR experiments and protocols instrumental in the structural determination of this complex natural product, providing a guide for researchers in drug discovery and natural product chemistry.

This compound, a member of the ramoplanin (B549286) family of antibiotics, exhibits significant activity against a range of Gram-positive bacteria. Its complex cyclic structure, composed of 17 amino acids and a lipid side chain, necessitates powerful analytical techniques for complete characterization. A pivotal study by Castiglione et al. in Magnetic Resonance in Chemistry (2005) laid the groundwork for understanding its 3D conformation in solution, relying heavily on data derived from various NMR experiments.

Key Experimental Insights from NMR Analysis

The structural elucidation of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments allowed for the assignment of proton (¹H) and carbon (¹³C) chemical shifts and provided crucial information about the connectivity and spatial proximity of atoms within the molecule.

Summary of Key NMR Experiments:

Experiment TypePurposeInformation Obtained
1D ¹H NMR Initial assessment of proton environmentProvides an overview of the number and types of protons in the molecule.
2D COSY (Correlation Spectroscopy) Identifies scalar-coupled protonsEstablishes proton-proton connectivity through covalent bonds, aiding in the identification of amino acid spin systems.
2D TOCSY (Total Correlation Spectroscopy) Correlates all protons within a spin systemProvides complete spin system assignments for individual amino acid residues.
2D HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded protons and carbonsAssigns carbon signals based on the chemical shifts of their attached protons.
2D HMBC (Heteronuclear Multiple Bond Correlation) Correlates protons and carbons over multiple bondsEstablishes long-range connectivity, crucial for sequencing amino acid residues and identifying quaternary carbons.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space (< 5 Å)Provides through-space correlations, which are essential for determining the 3D folding of the peptide backbone and the orientation of side chains.

The data obtained from these experiments, particularly the distance restraints derived from NOESY spectra, were fundamental in building a 3D model of this compound.

Experimental Workflow and Protocols

The following section outlines a generalized workflow and protocols for the NMR-based structure elucidation of a complex peptide antibiotic like this compound, based on established methodologies in the field.

Logical Workflow for Structure Elucidation

workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structure Calculation and Refinement SamplePrep Isolation and Purification of this compound NMRSample Preparation of NMR Sample (Solvent: DMSO-d6/H2O) SamplePrep->NMRSample OneD_NMR 1D ¹H NMR NMRSample->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Fourier Transformation and Phasing TwoD_NMR->Processing Assignment Resonance Assignment (¹H and ¹³C Chemical Shifts) Processing->Assignment Restraints Extraction of Structural Restraints (J-couplings, NOE-derived distances) Assignment->Restraints Modeling Molecular Modeling Restraints->Modeling Refinement Structure Refinement using NMR data Modeling->Refinement Validation Structure Validation Refinement->Validation

NMR Structure Elucidation Workflow
Detailed Experimental Protocols

1. Sample Preparation:

  • Compound: High-purity this compound (>95%).

  • Solvent: A mixture of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) and water (H₂O) is commonly used for lipodepsipeptides to ensure solubility and to observe exchangeable amide protons. A typical ratio is 4:1 or 9:1 DMSO-d6:H₂O.

  • Concentration: Prepare a sample with a concentration of 5-10 mM.

  • Internal Standard: Tetramethylsilane (TMS) can be used for referencing the chemical shifts.

2. NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • 2D DQF-COSY (Double-Quantum Filtered COSY):

    • Pulse Program: Standard DQF-COSY pulse sequence.

    • Data Points: 2048 in F2 and 512 in F1.

    • Spectral Width: Same as 1D ¹H.

    • Number of Scans: 8-16 per increment.

  • 2D TOCSY:

    • Pulse Program: Standard TOCSY with a clean spin-lock sequence (e.g., MLEV-17).

    • Mixing Time: 60-80 ms (B15284909) to allow for magnetization transfer throughout the spin systems.

    • Data Points: 2048 in F2 and 512 in F1.

    • Number of Scans: 8-16 per increment.

  • 2D ¹H-¹³C HSQC (Edited):

    • Pulse Program: Standard sensitivity-enhanced, edited HSQC.

    • Spectral Width: ¹H dimension same as 1D ¹H; ¹³C dimension typically 0-180 ppm.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 16-64 per increment.

  • 2D ¹H-¹³C HMBC:

    • Pulse Program: Standard HMBC pulse sequence.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

    • Spectral Width: Same as HSQC.

    • Data Points: 2048 in F2 and 512 in F1.

    • Number of Scans: 32-128 per increment.

  • 2D NOESY:

    • Pulse Program: Standard NOESY pulse sequence.

    • Mixing Time: A range of mixing times (e.g., 100-300 ms) should be tested to monitor the build-up of NOE cross-peaks.

    • Data Points: 2048 in F2 and 512 in F1.

    • Number of Scans: 16-64 per increment.

3. Data Processing and Structure Calculation:

  • Processing: The raw data is processed using software such as TopSpin, NMRPipe, or similar programs. This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: The processed spectra are analyzed to assign all ¹H and ¹³C resonances. NOESY cross-peaks are integrated to derive interproton distance restraints.

  • Structure Calculation: The experimental restraints are used in molecular dynamics and simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate a family of 3D structures consistent with the NMR data.

Signaling Pathway of Enduracidin's Action

While NMR elucidates the structure, it's important to understand the biological context. Enduracidin inhibits bacterial cell wall biosynthesis by binding to Lipid II, a crucial precursor in peptidoglycan synthesis.

signaling_pathway Enduracidin This compound LipidII Lipid II Enduracidin->LipidII Binds to Transglycosylation Transglycosylation Enduracidin->Transglycosylation Inhibits LipidII->Transglycosylation Precursor for Peptidoglycan Peptidoglycan Synthesis Transglycosylation->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms

This compound Mechanism of Action

The detailed structural information obtained from NMR spectroscopy provides a powerful basis for understanding the structure-activity relationship of this compound and for the rational design of new, more effective antibiotics.

Application Note: Mass Spectrometry-Based Analysis of Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enduracidin A is a potent cyclic lipodepsipeptide antibiotic isolated from Streptomyces fungicidicus.[1] It consists of seventeen amino acids, with sixteen forming a cyclic core.[1] This antibiotic exhibits significant activity against Gram-positive bacteria, including resistant strains, by inhibiting the transglycosylation step in peptidoglycan synthesis.[1] Due to its complex structure and the emergence of antibiotic resistance, detailed structural analysis is crucial for understanding its mechanism of action and for the development of new analogues. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural elucidation, characterization, and quantification of this compound and its derivatives.[2][3] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS.

Experimental Protocols

A robust and reproducible mass spectrometry workflow is essential for obtaining high-quality data.[4] The following protocols outline the key steps from sample preparation to data acquisition for this compound analysis.

Sample Preparation

Proper sample preparation is critical to minimize ionization suppression and ensure the quality and reproducibility of MS results.[4]

  • Objective: To prepare a clean sample of this compound suitable for LC-MS injection.

  • Materials:

    • Purified this compound extract or standard

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic Acid (FA), MS grade

  • Protocol:

    • Accurately weigh a small amount of the this compound sample.

    • Prepare the sample solvent by mixing acetonitrile, water, and formic acid in a 50:50:0.1 ratio.[2]

    • Dissolve the sample in the prepared solvent to a final concentration appropriate for your instrument (e.g., 1 mg/mL for a stock solution, which can be further diluted).

    • Vortex the sample briefly to ensure it is fully dissolved.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to an appropriate LC autosampler vial.

Liquid Chromatography (LC) Method

Chromatographic separation is used to resolve this compound from other components in the sample matrix prior to MS analysis.

ParameterRecommended Condition
Instrument Waters 2790 separation module or equivalent HPLC/UPLC system[2]
Column Gemini C18 (or equivalent reverse-phase column)[2]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Representative gradient: 5% B to 95% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

The mass spectrometer is used for the detection and fragmentation of the target analyte.

ParameterRecommended Condition
Instrument Time-of-Flight (TOF) Mass Spectrometer (e.g., Micromass LCT)[2]
Ionization Source Electrospray Ionization (ESI), Positive Mode[2]
Capillary Voltage 3.0 kV
Cone Voltage Tuned to maximize signal for the ion of interest[2]
MS Scan Range m/z 700 - 2500[2]
MS/MS Analysis
Precursor Ion Select the triply charged ion [M+3H]³⁺ (m/z ≈ 785)[2]
Collision Gas Argon
Collision Energy Ramped to achieve optimal fragmentation[2]

Data Presentation: Quantitative Analysis

Tandem MS (MS/MS) analysis of this compound produces a series of characteristic fragment ions. The de novo sequencing of cyclic peptides can be complex, as it requires at least two fragmentation events to produce a linear fragment.[2] A prominent y-ion series is typically observed, which can be used to confirm the peptide's sequence.[2]

Table 1: Prominent y-ions observed in the MS/MS spectrum of this compound. [2][3]

Fragment IonSequence FragmentObserved m/z
y₃End¹⁵–Hpg¹⁷393.2
y₄Gly¹⁴–Hpg¹⁷450.2
y₅Ser¹²–Hpg¹⁷754.3
y₇Hpg¹¹–Hpg¹⁷903.3
y₈End¹⁰–Hpg¹⁷1057.4
y₉Cit⁹–Hpg¹⁷1214.4
y₁₀Thr⁸–Hpg¹⁷1315.5
y₁₁Hpg⁷–Hpg¹⁷1464.5

Visualizations

Experimental Workflow

The overall process for analyzing this compound using LC-MS/MS is depicted below.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Dissolve Sample in ACN/Water/FA (50/50/0.1) lc Reverse-Phase C18 Column p1->lc ms1 ESI Ionization (Positive Mode) lc->ms1 ms2 Full Scan MS (m/z 700-2500) ms1->ms2 ms3 Select Precursor Ion [M+3H]³⁺ (m/z 785) ms2->ms3 ms4 Tandem MS (Fragmentation) ms3->ms4 da Identify Fragment Ions (y-ion series) ms4->da G cluster_ions Generated Fragment Ions start Cyclic this compound step1 Initial Cleavage (e.g., at ester bond) start->step1 step2 Linear Peptide Ion step1->step2 step3 Collision-Induced Dissociation (Further Fragmentation) step2->step3 y_ion y-ion series (Observed) step3->y_ion b_ion b-ion series step3->b_ion other_ions a, z ions step3->other_ions

References

Application Note: Development of a Whole-Cell Bioassay for Determining Enduracidin A Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enduracidin A is a potent lipodepsipeptide antibiotic with significant activity against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis.[1] this compound targets and binds to Lipid II, a crucial precursor molecule responsible for transporting peptidoglycan subunits across the cytoplasmic membrane.[2][3] By sequestering Lipid II, this compound effectively blocks the transglycosylation step of peptidoglycan synthesis, leading to the disruption of cell wall integrity and subsequent bacterial cell death.[1][2][3][4]

This application note provides a detailed protocol for a whole-cell-based bioassay to determine the biological activity of this compound. The assay quantifies the antibiotic's potency by measuring its Minimum Inhibitory Concentration (MIC) against a susceptible bacterial strain.

Mechanism of Action: Inhibition of the Lipid II Cycle

This compound exerts its bactericidal effect by interrupting the Lipid II cycle, a fundamental process in the synthesis of the bacterial cell wall. The antibiotic binds with high affinity to the Lipid II intermediate, preventing its utilization by penicillin-binding proteins (PBPs) for the transglycosylation reaction. This sequestration of Lipid II halts the extension of the peptidoglycan chains, compromising the structural integrity of the cell wall.

Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outer_leaflet Outer Leaflet UDP_M UDP-MurNAc-penta Lipid_I Lipid I UDP_M->Lipid_I MraY UDP_G UDP-GlcNAc Lipid_II_in Lipid II UDP_G->Lipid_II_in UP Undecaprenyl-P (UP) UP->Lipid_I Lipid_II_out Lipid II PBP Transglycosylase (PBP) Lipid_II_out->PBP PG Peptidoglycan Chain PBP->PG Glycosyl Transfer Lipid_I->Lipid_II_in MurG Lipid_II_in->Lipid_II_out Flippase Enduracidin This compound Enduracidin->Lipid_II_out

Caption: this compound inhibits the bacterial cell wall synthesis by binding to Lipid II.

Experimental Design and Workflow

The bioassay is based on the broth microdilution method, a standardized procedure for determining the MIC of an antimicrobial agent. The workflow involves preparing serial dilutions of this compound, inoculating them with a standardized suspension of a susceptible bacterium, and determining the lowest concentration that inhibits visible growth after incubation.

start Start prep_bac 1. Prepare Bacterial Inoculum (e.g., S. aureus ATCC 29213) start->prep_bac prep_drug 2. Prepare this compound Stock Solution prep_bac->prep_drug serial_dil 3. Perform 2-fold Serial Dilutions in 96-well plate prep_drug->serial_dil inoculate 4. Inoculate Wells with Bacterial Suspension serial_dil->inoculate controls 5. Prepare Controls (Growth & Sterility) inoculate->controls incubate 6. Incubate Plate (37°C for 18-24h) controls->incubate read_mic 7. Read Results (Visual Inspection for Turbidity) incubate->read_mic determine_mic 8. Determine MIC Value read_mic->determine_mic end End determine_mic->end

Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) bioassay.

Detailed Experimental Protocol

Materials and Reagents
  • Test Compound: this compound (with known purity)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water, depending on solubility

  • Bacterial Strain: Staphylococcus aureus ATCC 29213 (or other susceptible Gram-positive strain)

  • Growth Media:

    • Tryptic Soy Broth (TSB) or Agar (TSA) for routine culture

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for MIC testing

  • Equipment and Consumables:

    • Sterile 96-well flat-bottom microtiter plates

    • Multichannel pipette (50-200 µL)

    • Sterile pipette tips

    • Sterile reagent reservoirs

    • Incubator (37°C)

    • Spectrophotometer or McFarland standards

    • Vortex mixer

    • Biosafety cabinet

Protocol Steps

Step 2.1: Preparation of Bacterial Inoculum

  • From a fresh culture plate (TSA, incubated overnight), select 3-5 isolated colonies of S. aureus.

  • Transfer the colonies into a tube containing 5 mL of TSB.

  • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. (This typically requires a 1:100 dilution of the adjusted suspension).

Step 2.2: Preparation of this compound Dilutions

  • Prepare a 1 mg/mL stock solution of this compound in the appropriate solvent.

  • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 in a designated row.

  • Add 200 µL of the working this compound solution to well 1. For example, to start at a test concentration of 64 µg/mL, the working solution should be 128 µg/mL.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria).

Step 2.3: Inoculation and Incubation

  • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum (from Step 2.1) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each test well (1-11) is now 200 µL. The antibiotic concentrations are now half of the initial dilution series.

  • Cover the plate with a lid and incubate at 37°C for 18-24 hours.

Data Collection and Analysis
  • After incubation, place the microtiter plate on a reading stand.

  • Visually inspect the wells for turbidity (bacterial growth). A clear well indicates inhibition, while a turbid well or a button of cells at the bottom indicates growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Control Check:

    • Well 11 (Growth Control): Must show distinct turbidity.

    • Well 12 (Sterility Control): Must remain clear.

    • If controls are not as expected, the assay is invalid and must be repeated.

Data Presentation

Results should be recorded in a clear, tabular format. The MIC value is a direct measure of the antibiotic's activity under the specified test conditions.

This compound Conc. (µg/mL)321684210.50.250.1250.06Growth ControlSterility Control
S. aureus ATCC 29213 ------+++++-
Result MIC = 1 µg/mL ValidValid

(-) Indicates no visible growth (inhibition). (+) Indicates visible growth (turbidity).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No growth in any well, including the growth control Inoculum was not viable or too dilute.Use a fresh bacterial culture. Re-standardize the inoculum carefully.
Growth in all wells, including high antibiotic concentrations Bacterial strain is resistant. Inoculum was too dense. Antibiotic is inactive.Verify the susceptibility of the bacterial strain. Re-standardize the inoculum. Check the preparation and storage of the this compound stock solution.
Growth in sterility control well Contamination of media or plate.Use fresh, sterile media and consumables. Ensure aseptic technique during plate setup.
Skipped wells (e.g., growth at 4 µg/mL, no growth at 2 µg/mL, growth at 1 µg/mL) Pipetting error during serial dilution. Contamination of a single well.Repeat the assay, paying close attention to pipetting technique and mixing.

References

Application Notes and Protocols for Assessing Eukaryotic Cell Cytotoxicity of Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a lipoglycodepsipeptide antibiotic renowned for its potent activity against a range of Gram-positive bacteria, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[2][3][4] Specifically, this compound targets and binds to Lipid II, a precursor molecule in the cell wall synthesis pathway, thereby preventing the transglycosylation step.[2][3][4] While its antibacterial properties are well-documented, a thorough evaluation of its safety profile, particularly its potential cytotoxicity to eukaryotic cells, is paramount for any therapeutic consideration.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound against various eukaryotic cell lines. The following assays are described:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • Neutral Red Uptake Assay: To determine the accumulation of a supravital dye in the lysosomes of viable cells.

  • Hemolysis Assay: To evaluate the lytic effect of the compound on red blood cells.

Data Presentation

The following table summarizes the known cytotoxic activity of this compound on a specific eukaryotic cell line. This table should be expanded as more data becomes available from experimental work using the protocols provided below.

Cell LineAssay TypeEndpointResult
Human Umbilical Vein Endothelial Cells (HUVEC)Angiogenesis AssayIC₅₀13.4 µM

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Eukaryotic cell line of choice (e.g., HEK293, HepG2, HUVEC)

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO or water)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Neutral Red Uptake Assay

This assay evaluates cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. The amount of dye absorbed is proportional to the number of viable cells.

Materials:

  • Eukaryotic cell line of choice

  • Complete cell culture medium

  • This compound

  • Neutral Red solution (e.g., 50 µg/mL in sterile PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.

    • Incubate the plate for 2-3 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Washing and Dye Extraction:

    • Carefully remove the Neutral Red-containing medium.

    • Wash the cells with 150 µL of sterile PBS.

    • Add 150 µL of the destain solution to each well.

    • Shake the plate on an orbital shaker for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of Neutral Red uptake for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value as described in the MTT assay protocol.

Hemolysis Assay

This assay is used to assess the membrane-damaging potential of a compound by measuring the lysis of red blood cells (hemolysis).

Materials:

  • Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, sheep, rabbit) in an anticoagulant solution.

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Positive control: 0.1% Triton X-100 in PBS

  • Negative control: PBS

  • 96-well round-bottom microplates

  • Centrifuge

  • Microplate reader

Protocol:

  • Preparation of Red Blood Cells:

    • Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and the buffy coat.

    • Wash the RBC pellet three times with cold PBS, centrifuging and aspirating the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in PBS.

    • Add 100 µL of the this compound dilutions, positive control, or negative control to the respective wells. The final RBC concentration will be 1%.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation and Absorbance Measurement:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC₅₀ value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the this compound concentration.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Eukaryotic Cell Culture seeding 3. Cell Seeding in 96-well Plate cell_culture->seeding compound_prep 2. This compound Dilution Series treatment 4. Compound Treatment compound_prep->treatment seeding->treatment incubation 5. Incubation (24-72h) treatment->incubation assay_specific 6. Assay-Specific Steps (MTT/Neutral Red/Hemolysis) incubation->assay_specific measurement 7. Absorbance Measurement assay_specific->measurement calculation 8. % Viability/Lysis Calculation measurement->calculation ic50 9. IC50 Determination calculation->ic50

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Signaling_Pathway_Placeholder cluster_membrane Cell Membrane cluster_intracellular Intracellular Events Enduracidin_A This compound Membrane_Interaction Potential Membrane Interaction Enduracidin_A->Membrane_Interaction Direct or Indirect Effects Mitochondrial_Dysfunction Mitochondrial Dysfunction Membrane_Interaction->Mitochondrial_Dysfunction Lysosomal_Damage Lysosomal Damage Membrane_Interaction->Lysosomal_Damage ROS_Production Reactive Oxygen Species (ROS) Production Mitochondrial_Dysfunction->ROS_Production Apoptosis_Pathway Apoptosis Induction Lysosomal_Damage->Apoptosis_Pathway ROS_Production->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Putative signaling pathways for this compound-induced cytotoxicity.

References

Troubleshooting & Optimization

Enduracidin A Solubility and Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for working with Enduracidin A. Given its lipopeptide nature, this compound presents solubility challenges that can impact experimental reproducibility and success. This guide offers practical solutions and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for researchers?

A1: this compound is a potent lipopeptide antibiotic produced by the bacterium Streptomyces fungicidicus. Its complex structure, featuring a cyclic peptide core and a lipid tail, contributes to its powerful antimicrobial activity against Gram-positive bacteria. However, this lipophilic character also results in poor solubility in aqueous solutions, which are common in biological assays. This can lead to issues with inaccurate stock concentration, precipitation during experiments, and reduced bioavailability, making it a significant challenge for researchers.

Q2: What is the general solubility profile of this compound?

A2: this compound is generally characterized by low solubility in water and some common organic solvents. It is described as slightly soluble in methanol (B129727) and water, with solubility typically in the range of 0.1-1 mg/mL.[1] In Dimethyl Sulfoxide (DMSO), its solubility is noted to be less than 1 mg/mL.[2] For improved solubility, using the hydrochloride salt of Enduracidin is often recommended.

Q3: Is there a more soluble form of this compound available?

A3: Yes, the hydrochloride salt of Enduracidin (Enduracidin HCl) is more soluble than the free base form, particularly in acidic aqueous solutions. It is described as being soluble in dilute hydrochloric acid, which can be a good starting point for preparing stock solutions.

Q4: How can I avoid precipitation when diluting my this compound stock solution into an aqueous buffer for an experiment?

A4: Precipitation upon dilution into aqueous buffers is a common problem with lipophilic compounds. To mitigate this, add the concentrated stock solution drop-wise into the aqueous buffer while vigorously stirring or vortexing. This rapid dispersion helps to avoid localized high concentrations of the compound that can trigger precipitation. If permissible for your experiment, having a small percentage of the initial organic solvent (e.g., 0.5-1% DMSO) in the final aqueous solution can also help maintain solubility.

Q5: Can physical methods be used to improve the dissolution of this compound?

A5: Yes, physical methods can aid in dissolving this compound. Gentle warming of the solution (e.g., to 37°C) and sonication in an ultrasonic bath can help to break up aggregates and increase the rate of dissolution.[2] However, it is crucial to be cautious with temperature, as excessive heat can potentially degrade the peptide. Always test these methods on a small aliquot first.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving common precipitation issues encountered during the handling of this compound.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding solid this compound to a neutral aqueous buffer. Low intrinsic solubility of the free base. this compound is poorly soluble in neutral aqueous solutions.1. Use Enduracidin Hydrochloride: If available, use the hydrochloride salt, which has enhanced aqueous solubility. 2. Acidify the Solution: Attempt to dissolve this compound in a slightly acidic buffer (pH 4-6), if compatible with your experimental design.
Precipitate forms when diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer. Solvent Shift: The compound is soluble in the organic solvent but not in the final aqueous environment once the organic solvent concentration is significantly lowered.1. Lower the Final Concentration: The target concentration in the aqueous buffer may be above the solubility limit. Try working with a lower final concentration. 2. Slow Addition with Agitation: Add the stock solution drop-by-drop to the aqueous buffer while vortexing or stirring vigorously. 3. Use a Co-solvent: If your experiment allows, include a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol (B145695) in your final aqueous buffer.
The solution is cloudy or contains visible particles after attempting to dissolve. Incomplete Dissolution or Aggregation: The compound has not fully dissolved or is forming aggregates.1. Apply Gentle Heat: Warm the solution in a water bath (e.g., 37°C) for a short period. 2. Sonication: Place the vial in an ultrasonic water bath for 5-10 minute intervals to help break apart aggregates.[2] 3. Use a Different Solvent System: Refer to the solubility data table and consider a different initial solvent.
A clear solution becomes cloudy or forms a precipitate over time. Slow Crystallization or Aggregation: The solution may be supersaturated, or the compound is slowly aggregating out of the solution.1. Include a Solubilizing Agent: Consider adding a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin (B1172386) to your buffer to improve and maintain solubility. 2. Prepare Fresh Solutions: Due to potential instability in solution, it is best practice to prepare working solutions of this compound fresh for each experiment.

Quantitative Data Summary

The solubility of this compound can vary based on its form (free base vs. hydrochloride salt) and the solvent used. The following table summarizes the available quantitative solubility data.

Compound Form Solvent Solubility (mg/mL) Remarks Reference
This compound/BWater0.1 - 1Slightly Soluble[1]
This compound/BMethanol0.1 - 1Slightly Soluble[1]
EnduracidinDMSO< 1Insoluble or Slightly Soluble[2]
Enduracidin HClDilute Hydrochloric AcidSolubleRecommended for aqueous stock preparation.
Enduracidin B0.1% Formic AcidSoluble-
Enduracidin BDMFSoluble-

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Enduracidin Hydrochloride Stock Solution in Dilute HCl

Objective: To prepare a sterile, concentrated stock solution of Enduracidin Hydrochloride for use in aqueous-based biological assays.

Materials:

  • Enduracidin Hydrochloride powder

  • Sterile 0.02 N Hydrochloric Acid (HCl)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, ensure filter material is compatible with dilute acid)

Methodology:

  • Pre-warm the solvent: Warm the sterile 0.02 N HCl to approximately 37°C to aid in dissolution.

  • Weigh the Compound: In a sterile tube, accurately weigh the desired amount of Enduracidin Hydrochloride powder. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg.

  • Initial Dissolution: Add a small volume of the pre-warmed 0.02 N HCl to the powder. Vortex the tube vigorously for 1-2 minutes.

  • Volume Adjustment: Continue to add the 0.02 N HCl to reach the final desired volume. For example, bring the total volume to 1 mL for a 10 mg/mL solution.

  • Ensure Complete Dissolution: Vortex the solution again for another 2-3 minutes until the solution is clear and free of any visible particulates. If necessary, sonicate for 5-10 minutes.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile tube. This step is critical for ensuring the sterility of the stock solution for cell-based assays.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Visualizations

Below are diagrams illustrating key decision-making and experimental workflows for handling this compound.

G Solvent Selection Workflow for this compound start Start: Need to dissolve This compound for research is_hcl_form Is Enduracidin Hydrochloride (HCl salt) available? start->is_hcl_form use_dilute_hcl Dissolve in sterile dilute HCl (e.g., 0.02 N) to prepare a concentrated stock solution. is_hcl_form->use_dilute_hcl Yes is_organic_solvent_ok Is a small amount of an organic solvent acceptable in the final assay? is_hcl_form->is_organic_solvent_ok No dilute_to_aqueous Slowly add stock to aqueous buffer with vigorous mixing. use_dilute_hcl->dilute_to_aqueous use_dmso_dmf Prepare a concentrated stock in minimal DMSO or DMF. is_organic_solvent_ok->use_dmso_dmf Yes test_methanol Attempt to dissolve in Methanol (solubility is limited, ~0.1-1 mg/mL). is_organic_solvent_ok->test_methanol No use_dmso_dmf->dilute_to_aqueous success Solution is clear and ready for experimental use. dilute_to_aqueous->success failure Insoluble. Re-evaluate required concentration or experiment design. test_methanol->failure

Solvent Selection Workflow for this compound

G Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound powder on an analytical balance. add_solvent 2. Add minimal volume of initial solvent (e.g., 0.02 N HCl or DMSO). weigh->add_solvent dissolve 3. Vortex and/or sonicate until solution is clear. add_solvent->dissolve sterilize 4. Sterile filter (0.22 µm) into a new sterile tube. dissolve->sterilize store 5. Aliquot and store at -20°C or -80°C, protected from light. sterilize->store get_stock 6. Thaw a single aliquot of stock solution. store->get_stock add_dropwise 8. Add stock solution drop-wise to the stirring buffer. get_stock->add_dropwise prep_buffer 7. Prepare final aqueous buffer and begin stirring. prep_buffer->add_dropwise check_precipitate 9. Visually inspect for any signs of precipitation. add_dropwise->check_precipitate use_solution 10. Solution is ready for use. check_precipitate->use_solution Clear troubleshoot Troubleshoot: Lower concentration, add co-solvent, or adjust pH. check_precipitate->troubleshoot Precipitate

Workflow for Preparing this compound Working Solution

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enduracidin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lipopeptide antibiotic with potent activity against Gram-positive bacteria, including multi-drug-resistant strains. Its mechanism of action involves the inhibition of peptidoglycan biosynthesis by binding to Lipid II. However, its therapeutic potential is limited by its poor aqueous solubility, which can pose challenges in developing formulations for clinical applications.

Q2: What is the known solubility of this compound in common solvents?

A2: this compound exhibits very low solubility in water. While precise quantitative data is limited in publicly available literature, its solubility in dimethyl sulfoxide (B87167) (DMSO) is reported to be less than 1 mg/mL. It is known to be soluble in dilute hydrochloric acid, indicating that its solubility is pH-dependent.

Troubleshooting Guide

Issue 1: this compound precipitates out of my aqueous buffer during my experiment.

This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to address this, ranging from simple adjustments to more advanced formulation techniques.

Possible Cause 1: Unfavorable pH of the aqueous buffer.

  • Troubleshooting Tip: Adjust the pH of your buffer. This compound shows increased solubility at a more alkaline pH.[1] A study on related compounds showed that active compounds could be retrieved by exploiting their low aqueous solubility at pH 5 and their increased solubility at pH 9.[1] Therefore, preparing your aqueous solution at a pH of 8 or higher may improve solubility. Conversely, its solubility in dilute hydrochloric acid suggests it may also be soluble at a very low pH. It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific application.

Possible Cause 2: Concentration of this compound exceeds its solubility limit in the chosen solvent system.

  • Troubleshooting Tip 1: Prepare a stock solution in an organic solvent. Dissolve this compound in a minimal amount of an organic solvent like DMSO before diluting it into your aqueous buffer. It is crucial to keep the final concentration of the organic solvent in your assay low (typically <1%) to avoid solvent-induced artifacts.

  • Troubleshooting Tip 2: Utilize a co-solvent system. A mixture of water and a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol) can increase the solubility of hydrophobic compounds. Experiment with different ratios of co-solvent to aqueous buffer to find a system that keeps this compound in solution at your desired concentration.

Issue 2: I need to prepare a stable aqueous formulation of this compound for in vivo or in vitro studies.

For applications requiring a stable aqueous formulation, more advanced techniques are often necessary.

Solution 1: Engineered Biosynthesis of Mannosylated Enduracidin Analogs

  • Concept: The addition of sugar moieties (glycosylation) can significantly enhance the aqueous solubility of lipopeptides. The related antibiotic, ramoplanin (B549286), owes its improved solubility to mannosyl groups.[2] A similar strategy has been successfully applied to Enduracidin.

  • Experimental Approach: This involves genetically engineering the Enduracidin-producing strain, Streptomyces fungicidicus, to express a mannosyltransferase. This enzyme will then attach mannose groups to the this compound molecule during its biosynthesis.[2]

Solution 2: Advanced Formulation Strategies

  • Solid Dispersions:

    • Concept: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often a polymer. This can enhance the dissolution rate and apparent solubility of the drug.

    • General Protocol:

      • Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG)).

      • Dissolve both this compound and the carrier in a common volatile solvent.

      • Remove the solvent by evaporation, leaving a solid mass.

      • Grind the solid mass into a fine powder.

  • Nanoparticle Formulation:

    • Concept: Reducing the particle size of a drug to the nanometer range increases its surface area-to-volume ratio, leading to a higher dissolution rate and saturation solubility.

    • General Protocol (Antisolvent Precipitation):

      • Dissolve this compound in a suitable organic solvent.

      • Rapidly inject this solution into a larger volume of an aqueous solution (the antisolvent) in which this compound is insoluble, under high-speed stirring.

      • The rapid change in solvent environment causes the drug to precipitate as nanoparticles.

      • A stabilizer (e.g., a surfactant) is often included in the antisolvent to prevent nanoparticle aggregation.

  • Cyclodextrin (B1172386) Inclusion Complexes:

    • Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic drug molecules, like this compound, forming an inclusion complex that has improved aqueous solubility.

    • General Protocol (Kneading Method):

      • Mix this compound and a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.

      • Add a small amount of a hydroalcoholic solution to form a paste.

      • Knead the paste for a specified time.

      • Dry the resulting product to obtain the inclusion complex powder.

  • Liposomal Formulation:

    • Concept: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a lipophilic drug like this compound, it would partition into the lipid bilayer.

    • General Protocol (Thin-Film Hydration):

      • Dissolve this compound and lipids (e.g., phospholipids, cholesterol) in an organic solvent.

      • Evaporate the organic solvent to form a thin lipid film on the wall of a round-bottom flask.

      • Hydrate the film with an aqueous buffer by gentle agitation, leading to the formation of liposomes.

Data Summary

Table 1: Qualitative pH-Dependent Solubility of this compound

pHSolubilityReference
5Low[1]
9Increased[1]

Key Experimental Protocols

Protocol 1: Extraction and Purification of Enduracidin with pH Adjustment

This protocol, adapted from a study on mannosylated enduracidin, demonstrates how pH can be manipulated to extract and purify the compound based on its solubility.[2]

  • Methanol (B129727) Extraction: Extract the mycelia with methanol.

  • Ethyl Acetate Partitioning: Extract proteins and lipids from the methanol supernatant with an equal volume of ethyl acetate.

  • Butanol Extraction at Alkaline pH: Adjust the pH of the aqueous partition to 8.2 and extract the enduracidin into butanol.

  • Aqueous Partitioning at Acidic pH: Wash the butanol phase with water, and then partition the enduracidin into a 5 mM HCl aqueous solution (pH 2.0).

  • Final Butanol Extraction: Adjust the pH of the aqueous layer back to 8.2 and extract the enduracidin with butanol.

  • Concentration: Concentrate the butanol layer under reduced pressure to obtain a crude powder.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification start This compound Source (e.g., Fermentation Broth) ph_adjust_alkaline Adjust to Alkaline pH (e.g., 9) start->ph_adjust_alkaline Increased Solubility organic_extraction Extract with Organic Solvent ph_adjust_alkaline->organic_extraction ph_adjust_acidic Adjust to Acidic pH (e.g., 5) organic_extraction->ph_adjust_acidic Decreased Solubility precipitation Precipitate this compound ph_adjust_acidic->precipitation purification Further Purification precipitation->purification

Caption: Workflow for pH-based extraction of this compound.

signaling_pathway cluster_pathway This compound Mechanism of Action Lipid_II Lipid II Precursor Binding Binding Lipid_II->Binding Transglycosylation Transglycosylation Step Lipid_II->Transglycosylation Enduracidin_A This compound Enduracidin_A->Binding Binding->Transglycosylation Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis Transglycosylation->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall

Caption: Inhibition of peptidoglycan synthesis by this compound.

logical_relationship cluster_troubleshooting Troubleshooting Poor Solubility Problem Poor Aqueous Solubility of this compound Simple Simple Approaches Problem->Simple Advanced Advanced Formulations Problem->Advanced pH pH Adjustment Simple->pH Cosolvent Co-solvents Simple->Cosolvent Solid_Dispersion Solid Dispersion Advanced->Solid_Dispersion Nanoparticles Nanoparticles Advanced->Nanoparticles Cyclodextrin Cyclodextrin Complex Advanced->Cyclodextrin Liposomes Liposomes Advanced->Liposomes Mannosylation Mannosylation Advanced->Mannosylation

Caption: Strategies to overcome the poor aqueous solubility of this compound.

References

Technical Support Center: Optimizing Streptomyces fungicidicus Fermentation for Enduracidin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Streptomyces fungicidicus fermentation for the production of Enduracidin A.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Streptomyces fungicidicus fermentation is showing low this compound yield. What are the potential causes and solutions?

Low yield of this compound can stem from several factors, ranging from suboptimal fermentation conditions to genetic limitations of the strain. Here’s a breakdown of potential issues and how to address them:

  • Suboptimal Fermentation Parameters: Physical and chemical conditions in your fermenter play a critical role.

    • pH: The pH should be maintained at 6.8 until bacterial growth ceases, after which it can be allowed to change naturally.[1]

    • Temperature: While specific optimal temperatures can be strain-dependent, a common temperature for Streptomyces fermentation is 28-30°C.[2] Deviations can stress the organism and reduce productivity.

    • Aeration and Dissolved Oxygen: Inadequate oxygen supply can limit both growth and secondary metabolite production. Ensure proper aeration and agitation to maintain sufficient dissolved oxygen levels.[1]

    • Nutrient Limitation: The composition of your fermentation medium is crucial. Key components to consider optimizing include carbon sources (e.g., glucose, starch), nitrogen sources (e.g., corn steep liquor), and phosphate (B84403) levels.[3] Inorganic phosphate concentration, in particular, can significantly influence the production of secondary metabolites like Enduracidin.[4][5]

  • Genetic Factors: The genetic makeup of your S. fungicidicus strain is a primary determinant of its production capacity.

    • Regulatory Gene Expression: The Enduracidin biosynthetic gene cluster contains both positive and negative regulatory genes.[1][6] Low expression of positive regulators or high expression of negative regulators can limit yield.

    • Precursor Supply: The biosynthesis of this compound is a complex process requiring various precursors.[7] Bottlenecks in the supply of these precursors can be a rate-limiting step.

  • Strain Integrity:

    • Strain Mutation/Degradation: Serial subculturing can sometimes lead to genetic instability and reduced productivity. It is advisable to work from a well-maintained cell bank.

Solutions:

  • Optimize Fermentation Conditions: Systematically optimize parameters like pH, temperature, aeration, and agitation using a one-factor-at-a-time (OFAT) or a statistical approach like Response Surface Methodology (RSM).[4][5]

  • Medium Optimization: Experiment with different carbon and nitrogen sources, and their concentrations, to identify the optimal medium composition for your strain.[3]

  • Genetic Engineering:

    • Overexpress Positive Regulators: Overexpression of positive regulatory genes like orf22 and orf42 has been shown to significantly increase Enduracidin production.[6]

    • Delete Negative Regulators: Deleting negative regulatory genes, such as orf18, can also lead to enhanced yields.[1]

    • CRISPR/Cas9-based Genome Editing: Utilize advanced genetic tools like CRISPR/Cas9 for targeted gene knockouts and insertions to improve strain performance.[8]

2. I am observing inconsistent this compound production between fermentation batches. What could be the cause?

Batch-to-batch variability is a common challenge in fermentation processes. The root causes often lie in subtle inconsistencies in experimental procedures.

  • Inoculum Quality: The age, size, and physiological state of the inoculum can significantly impact fermentation performance. Standardize your inoculum preparation protocol.

  • Media Preparation: Minor variations in media component concentrations or sterilization procedures can affect microbial growth and productivity. Ensure precise and consistent media preparation.

  • Fermentation System Calibration: Ensure that all sensors (pH, dissolved oxygen, temperature) in your fermenter are properly calibrated before each run.

  • Raw Material Variability: The quality and composition of complex media components (e.g., yeast extract, corn steep liquor) can vary between suppliers and even between different lots from the same supplier.

3. How can I improve the genetic stability of my high-producing Streptomyces fungicidicus strain?

Maintaining the productivity of a genetically improved strain is crucial for consistent results.

  • Cryopreservation: Store your high-yielding strains as spore suspensions or mycelial fragments in a cryoprotectant (e.g., glycerol) at -80°C or in liquid nitrogen for long-term stability.

  • Minimize Subculturing: Avoid excessive subculturing on agar (B569324) plates, as this can increase the risk of spontaneous mutations and loss of productivity. Prepare a master cell bank and working cell banks to minimize the number of generations from the original high-producing isolate.

  • Periodic Re-isolation and Characterization: Periodically, re-streak your culture from a frozen stock and select single colonies for testing to ensure the population remains homogenous and productive.

4. What are the key regulatory genes in the Enduracidin biosynthetic gene cluster that I can target for yield improvement?

The Enduracidin biosynthetic gene cluster contains several regulatory elements that can be manipulated to enhance production.

  • orf22 (Positive Regulator): This gene encodes a SARP (Streptomyces antibiotic regulatory protein) family protein that acts as a positive regulator. Overexpression of orf22 has been shown to increase Enduracidin titers by approximately 4.0-fold.[6]

  • orf42 (Positive Regulator): This gene is part of a two-component regulatory system and acts as an activator. Its overexpression can lead to a 2.3-fold increase in Enduracidin production.[6]

  • orf18 (Negative Regulator): The product of this gene has a negative effect on Enduracidin production. Deleting orf18 has resulted in a 1.2 to 4.6-fold increase in yield.[1]

  • orf41 (Negative Regulator): As the response regulator in the two-component system with orf42, orf41 acts as a repressor.[6]

Quantitative Data Summary

The following tables summarize the reported improvements in this compound production through various optimization strategies.

Table 1: Genetic Manipulation Strategies for Improved this compound Yield

Genetic ModificationStrainFold Increase in YieldReference
Deletion of orf18S. fungicidicus BM38-21.2 - 4.6[1]
Overexpression of orf22S. fungicidicus ATCC 31731~4.0[6]
Overexpression of orf42S. fungicidicus ATCC 31731~2.3[6]
Semi-rational mutagenesis targeting endCS. fungicidicus TXX31202.09 - 2.31[9]

Experimental Protocols

1. Protocol for Gene Deletion in Streptomyces fungicidicus using Homologous Recombination

This protocol is a generalized procedure and may require optimization for specific genes and strains.

  • Construct the Deletion Plasmid:

    • Amplify the upstream and downstream flanking regions (typically 1-2 kb) of the target gene from S. fungicidicus genomic DNA using PCR.

    • Clone the upstream and downstream fragments into a suitable E. coli - Streptomyces shuttle vector (e.g., a derivative of pSET152) on either side of a selectable marker (e.g., an apramycin (B1230331) resistance gene).

    • Verify the final construct by restriction digestion and sequencing.

  • Conjugation:

    • Introduce the deletion plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Prepare spore suspensions of the recipient S. fungicidicus strain. Heat-shock the spores at 50°C for 10 minutes.

    • Mix the E. coli donor and S. fungicidicus recipient strains on a suitable agar medium (e.g., MS agar) and incubate to allow for conjugation.

    • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants) and continue incubation until colonies appear.

  • Screening for Double Crossover Mutants:

    • Patch the resulting exconjugant colonies onto a new selection plate to confirm resistance.

    • Screen for the desired double crossover event (gene replacement) by replica plating onto plates with and without the antibiotic marker from the vector backbone (if applicable).

    • Confirm the gene deletion in putative mutants by PCR using primers that flank the target gene region and by Southern blotting.

2. Protocol for Shake Flask Fermentation of Streptomyces fungicidicus

  • Seed Culture Preparation:

    • Inoculate a loopful of S. fungicidicus spores or mycelia from a fresh agar plate into a flask containing a suitable seed medium (e.g., Bouillon broth).[2]

    • Incubate at 28-30°C on a rotary shaker (e.g., 220 rpm) for 2-3 days until a dense culture is obtained.[2][10]

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically a 4-10% v/v inoculum). The production medium composition should be based on prior optimization experiments.[10]

    • Incubate the production flasks at 28-30°C on a rotary shaker for 7-14 days.[2]

    • Monitor the fermentation by periodically and aseptically withdrawing samples to measure pH, cell growth (e.g., dry cell weight), and this compound concentration.

3. Protocol for this compound Extraction and Quantification

  • Extraction:

    • At the end of the fermentation, harvest the culture broth and separate the mycelia from the supernatant by centrifugation.

    • Enduracidin can be found in both the mycelia and the broth.[1]

    • Extract the mycelial pellet with an organic solvent such as acidic methanol (B129727) (pH 2.0).[2]

    • The supernatant can also be extracted using a suitable method like butanol extraction.[2]

  • Quantification:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a C18 column.[6]

    • For more sensitive and specific quantification, use Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[11][12]

    • Prepare a standard curve using purified this compound to quantify the concentration in your samples.

Visualizations

Enduracidin_Biosynthesis_Workflow Precursors Amino Acid & Fatty Acid Precursors NRPS_Assembly Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line (EndA, EndB, EndC, EndD) Precursors->NRPS_Assembly Incorporation Linear_Peptide Linear Lipopeptide Intermediate NRPS_Assembly->Linear_Peptide Synthesis Cyclization Cyclization & Tailoring Reactions Linear_Peptide->Cyclization Modification Enduracidin_A This compound Cyclization->Enduracidin_A Final Product

Caption: Simplified workflow of this compound biosynthesis.

Fermentation_Optimization_Logic Start Low this compound Yield Check_Strain Verify Strain Integrity (Purity, Stability) Start->Check_Strain Check_Conditions Review Fermentation Parameters (pH, Temp, DO) Start->Check_Conditions Genetic_Engineering Strain Improvement (Genetic Engineering) Check_Strain->Genetic_Engineering Optimize_Medium Medium Optimization (C/N sources, Phosphate) Check_Conditions->Optimize_Medium Improved_Yield Improved Yield Optimize_Medium->Improved_Yield Genetic_Engineering->Improved_Yield

Caption: Troubleshooting logic for low this compound yield.

Regulatory_Gene_Pathway orf22 orf22 (SARP) Biosynthesis Enduracidin Biosynthesis Gene Cluster orf22->Biosynthesis Activates orf42 orf42 (Kinase) orf42->Biosynthesis Activates orf18 orf18 orf18->Biosynthesis Represses orf41 orf41 (Response Regulator) orf41->Biosynthesis Represses Enduracidin This compound Biosynthesis->Enduracidin

Caption: Key regulatory genes affecting this compound biosynthesis.

References

Technical Support Center: Purification of Lipopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of lipopeptide antibiotics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex process of isolating these valuable biomolecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of lipopeptide antibiotics, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Low Yield of Precipitated Lipopeptides - Incomplete precipitation due to suboptimal pH. - Lipopeptide concentration in the supernatant is too low. - Formation of soluble lipopeptide-micelle aggregates.[1]- Optimize pH: Carefully adjust the pH of the cell-free supernatant to 2.0 using 6 M HCl to ensure maximum precipitation.[2] - Concentrate Supernatant: Before acid precipitation, concentrate the supernatant using techniques like evaporation or ultrafiltration. - Overnight Incubation: Allow the acidified supernatant to stand overnight at 4°C to maximize precipitate formation.[2]
Co-precipitation of Impurities - Non-specific precipitation of other proteins and cellular components. - Insufficient washing of the precipitate.- Differential Solubilization: After initial precipitation, resuspend the pellet in a buffer where the lipopeptide is soluble but many impurities are not (e.g., methanol). - Thorough Washing: Wash the precipitate multiple times with acidified water (pH 2.0) to remove water-soluble impurities.[2]
Poor Separation in Reverse-Phase HPLC - Inappropriate mobile phase composition. - Column overloading. - Presence of strongly binding impurities.- Gradient Optimization: Adjust the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A common starting point is a gradient of 5-100% organic solvent with 0.1% TFA over 50 minutes.[2] - Sample Dilution: Dilute the sample before injection to avoid overloading the column. - Solid-Phase Extraction (SPE): Use an SPE step prior to HPLC to remove impurities that might irreversibly bind to the column.[3]
Excessive Foaming During Fermentation and Extraction - The inherent surfactant nature of lipopeptides causes significant foam formation, especially during aerated cultivation.[4]- Antifoaming Agents: Use appropriate antifoaming agents during fermentation, ensuring they do not interfere with downstream purification. - Bioreactor Design: Employ bioreactor designs that minimize foaming, such as disc bioreactors or trickle-bed biofilm reactors.[4] - Foam Fractionation: Utilize foam fractionation as an initial purification step to selectively collect lipopeptides from the foam.[5]
Difficulty in Purifying Different Lipopeptide Families (e.g., Surfactin (B1297464), Iturin, Fengycin) - Different lipopeptide families have distinct physicochemical properties, making a single purification method insufficient.[6]- Multi-Step Chromatography: Employ a combination of chromatographic techniques. For example, use adsorption chromatography (e.g., silica (B1680970) gel) followed by size-exclusion chromatography (e.g., Sephadex LH-20) before a final polishing step with RP-HPLC.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for lipopeptide purification from a fermentation broth?

A1: The most common initial steps involve separating the biomass from the culture broth, followed by precipitation of the lipopeptides from the cell-free supernatant.

  • Centrifugation: The fermentation broth is centrifuged at high speed (e.g., 10,000 x g at 4°C) to pellet the microbial cells.[2]

  • Acid Precipitation: The pH of the resulting cell-free supernatant is adjusted to 2.0 with a strong acid like HCl. This neutralizes the negative charges on the lipopeptide molecules, causing them to precipitate out of the aqueous solution. The mixture is typically left overnight at 4°C to ensure complete precipitation.[2]

  • Collection of Precipitate: The precipitate is then collected by another round of centrifugation.[2]

Q2: How can I improve the purity of my lipopeptide extract before HPLC?

A2: Several intermediate purification steps can be employed to enhance the purity of the extract prior to the final high-resolution purification by HPLC.

  • Solvent Extraction: After precipitation, the crude lipopeptide pellet can be extracted with an organic solvent like methanol (B129727). This step helps to solubilize the lipopeptides while leaving behind many co-precipitated impurities.[2]

  • Solid-Phase Extraction (SPE): SPE is an effective method for concentrating the lipopeptides and removing interfering substances. The crude extract is loaded onto an SPE cartridge, washed, and then the lipopeptides are eluted with a solvent of appropriate polarity.[3]

  • Gel Filtration Chromatography: This technique separates molecules based on their size. It can be used to remove high-molecular-weight contaminants.[3]

Q3: What analytical techniques are used to assess the purity of lipopeptide antibiotics?

A3: A combination of chromatographic and spectrometric techniques is used to determine the purity and identity of lipopeptide antibiotics.

  • Analytical Reverse-Phase HPLC (RP-HPLC): This is a primary method for assessing purity. A sharp, symmetrical peak at the expected retention time indicates a high degree of purity.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass analysis of mass spectrometry to identify the molecular weights of the different lipopeptide isoforms present in a sample.[2][8]

  • Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for monitoring the purification process and identifying the presence of lipopeptides.[6]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This technique is highly effective for the rapid detection and identification of lipopeptides in crude extracts or whole cells.[9]

Q4: Can different isoforms of a lipopeptide family be separated?

A4: Yes, separating isoforms, which often differ by the length of their fatty acid chain or amino acid substitutions, is a significant challenge but can be achieved with high-resolution chromatographic techniques.[3] Semi-preparative or preparative RP-HPLC with optimized gradients and specialized columns is typically required to resolve these closely related molecules.[2][8]

Experimental Protocols

Protocol 1: Acid Precipitation and Methanol Extraction

This protocol describes a common method for the initial extraction of lipopeptides from a fermentation broth.[2]

  • Centrifugation: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to remove bacterial cells.

  • Acidification: Collect the cell-free supernatant and adjust its pH to 2.0 with 6 M HCl.

  • Precipitation: Let the acidified supernatant stand overnight at 4°C to allow the lipopeptides to precipitate.

  • Collection of Precipitate: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to collect the precipitate.

  • Washing: Wash the precipitate twice with distilled water that has been acidified to pH 2.0.

  • Methanol Extraction: Resuspend the washed precipitate in methanol to dissolve the lipopeptides and separate them from insoluble impurities.

  • Clarification: Centrifuge the methanol suspension to remove any remaining solids.

  • Drying: Evaporate the methanol from the supernatant to obtain the crude lipopeptide extract.

Protocol 2: Purification by Semi-Preparative RP-HPLC

This protocol outlines a typical procedure for purifying lipopeptides using semi-preparative reverse-phase high-performance liquid chromatography.[2]

  • Sample Preparation: Dissolve the crude lipopeptide extract in a suitable solvent, such as the initial mobile phase.

  • Column: Use a semi-preparative C18 column (e.g., 10 x 250 mm).

  • Mobile Phase:

    • Eluent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.

    • Eluent B: Methanol with 0.1% (v/v) TFA.

  • Gradient Elution:

    • 0–50 min: 5–100% Eluent B

    • 50–51 min: 100–5% Eluent B

    • 51–60 min: 5% Eluent B

  • Flow Rate: Set the flow rate to 2 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the desired peaks.

  • Post-Purification: Pool the fractions containing the purified lipopeptide and freeze-dry them.

Visualized Workflows

Lipopeptide_Purification_Workflow cluster_0 Upstream Processing cluster_1 Initial Extraction cluster_2 Intermediate Purification cluster_3 High-Resolution Purification cluster_4 Analysis and Final Product Fermentation Fermentation of Lipopeptide-Producing Strain Centrifugation1 Centrifugation (Remove Cells) Fermentation->Centrifugation1 Culture Broth Acid_Precipitation Acid Precipitation (pH 2.0) Centrifugation1->Acid_Precipitation Cell-Free Supernatant Centrifugation2 Centrifugation (Collect Precipitate) Acid_Precipitation->Centrifugation2 Methanol_Extraction Methanol Extraction Centrifugation2->Methanol_Extraction Crude Precipitate SPE Solid-Phase Extraction Methanol_Extraction->SPE Crude Extract Gel_Filtration Gel Filtration Chromatography SPE->Gel_Filtration RP_HPLC Reverse-Phase HPLC Gel_Filtration->RP_HPLC Purity_Analysis Purity Analysis (LC-MS, Analytical HPLC) RP_HPLC->Purity_Analysis Collected Fractions Final_Product Purified Lipopeptide Purity_Analysis->Final_Product

Caption: General workflow for lipopeptide antibiotic purification.

Troubleshooting_Logic Start Low Purity after Initial Extraction Q1 Are multiple lipopeptide families present? Start->Q1 A1_Yes Employ Multi-Step Chromatography Q1->A1_Yes Yes A1_No Proceed to further purification Q1->A1_No No Q2 Is HPLC resolution poor? A1_Yes->Q2 A1_No->Q2 A2_Yes Optimize Gradient & Check for Overloading Q2->A2_Yes Yes A2_No Assess purity Q2->A2_No No A2_Yes->A2_No Final High Purity Lipopeptide A2_No->Final

Caption: Troubleshooting logic for low purity lipopeptide extracts.

References

Enduracidin A stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and assessing the stability of Enduracidin A in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the solubility of this compound?

A1: this compound is known for its poor aqueous solubility.[1] This characteristic poses a significant challenge for its formulation and administration in aqueous-based systems. In research settings, dissolving this compound often requires the use of organic solvents or the development of specific formulations.

Q2: Which organic solvents are suitable for dissolving this compound?

A2: While comprehensive solubility data is limited, methanol (B129727) has been successfully used to dissolve this compound for analytical purposes, such as HPLC analysis.[2] For other applications, it is recommended to test a range of polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, isopropanol) to determine the optimal solvent for your specific experimental needs. Always start with small quantities to assess solubility before preparing larger stock solutions.

Q3: How does the stability of this compound compare to similar antibiotics like Ramoplanin (B549286)?

A3: this compound and Ramoplanin share a similar cyclic peptide structure.[1][3] However, Ramoplanin contains a di-mannose moiety that this compound lacks.[1] These sugar groups in Ramoplanin not only enhance its aqueous solubility but may also contribute to the hydrolytic stability of its peptide core.[1] Consequently, this compound is presumed to be more susceptible to degradation in aqueous environments.

Q4: What are the expected degradation pathways for this compound?

A4: As a lipodepsipeptide, this compound is susceptible to degradation through several pathways, primarily hydrolysis of the ester and amide bonds within its cyclic structure, particularly at extreme pH values. Other potential degradation pathways include oxidation of sensitive amino acid residues.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer. Poor aqueous solubility of this compound.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution.- Adjust the pH of the buffer, as the solubility of peptides can be pH-dependent.- Consider the use of solubilizing agents, such as cyclodextrins.
Loss of biological activity over time in a prepared solution. Chemical degradation of this compound.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in an appropriate organic solvent.- Protect solutions from light, as this compound may be light-sensitive.
Inconsistent results in bioassays. Incomplete dissolution or degradation of this compound.- Ensure complete dissolution of this compound in the initial stock solution before further dilution.- Use a validated stability-indicating analytical method (e.g., HPLC) to confirm the concentration and integrity of your working solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes a general procedure for preparing a stock solution of this compound for experimental use.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add a suitable volume of an appropriate organic solvent (e.g., HPLC-grade methanol or DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes in a water bath. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution in amber vials at -20°C or -80°C to minimize degradation from light and temperature fluctuations.

Protocol 2: General Approach for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

  • Sample Preparation: Prepare solutions of this compound in various solvent systems (e.g., 0.1 M HCl, 0.1 M NaOH, water, and 3% H₂O₂).

  • Stress Conditions: Incubate the prepared solutions under different stress conditions, such as elevated temperature (e.g., 60°C), and exposure to UV light.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a suitable analytical technique, such as reverse-phase HPLC with UV or mass spectrometric detection, to assess the degradation of this compound and the formation of any degradation products.

Stability Data Summary

The following tables present hypothetical stability data for this compound to illustrate how such information should be presented. Note: This data is illustrative and should be confirmed by experimental studies.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at 4°C

Solvent% Remaining after 7 days% Remaining after 30 days
Methanol98.5%95.2%
DMSO99.1%97.8%
Acetonitrile97.3%93.5%
Water85.2%70.1%
PBS (pH 7.4)88.6%75.4%

Table 2: Hypothetical Effect of pH on this compound Stability in Aqueous Buffers at 25°C after 24 hours

pHBuffer System% Remaining
3.0Citrate Buffer90.5%
5.0Acetate Buffer94.2%
7.4Phosphate Buffer89.8%
9.0Borate Buffer82.1%

Visualizations

experimental_workflow This compound Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation prep Prepare this compound solutions in various solvents acid Acidic (e.g., 0.1M HCl) base Basic (e.g., 0.1M NaOH) neutral Neutral (Water/Buffer) oxidative Oxidative (e.g., 3% H2O2) thermal Thermal (e.g., 60°C) photo Photolytic (UV/Vis light) sampling Sample at time points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling hplc RP-HPLC-UV/MS Analysis sampling->hplc data Quantify remaining this compound and identify degradants hplc->data report Determine degradation kinetics and stability profile data->report

Caption: Workflow for this compound forced degradation study.

logical_relationship Factors Influencing this compound Stability enduracidin_stability This compound Stability solvent Solvent System (Aqueous vs. Organic) enduracidin_stability->solvent ph pH enduracidin_stability->ph temperature Temperature enduracidin_stability->temperature light Light Exposure enduracidin_stability->light concentration Concentration enduracidin_stability->concentration

Caption: Key factors affecting the stability of this compound.

References

Technical Support Center: Enduracidin A Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating bacterial resistance to Enduracidin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are unable to generate this compound-resistant mutants in our laboratory strains (Staphylococcus aureus, Enterococcus faecium). Is this expected?

A1: Yes, this is a common observation. This compound, like the related lipoglycodepsipeptide ramoplanin (B549286), has a low propensity for inducing resistance.[1][2][3][4] Its mechanism of action, which involves binding to the highly conserved peptidoglycan precursor Lipid II, makes it a difficult target for bacteria to develop resistance against through simple mutations.[5][6] However, resistance can be induced under specific laboratory conditions.

Q2: What is the primary mechanism of action for this compound, and how does this relate to potential resistance?

A2: this compound primarily inhibits the transglycosylation step of peptidoglycan biosynthesis. It achieves this by binding to Lipid II, the substrate for transglycosylases. This sequestration of Lipid II prevents its incorporation into the growing cell wall, leading to cell lysis. Potential resistance mechanisms would likely involve alterations that prevent or reduce the binding of this compound to Lipid II, or changes in cell wall structure that limit the antibiotic's access to its target.

Q3: We have successfully induced resistance to this compound and observe cross-resistance to vancomycin (B549263). Is this a known phenomenon?

A3: Yes, this is a documented phenomenon for the structurally similar antibiotic ramoplanin, and it is plausible for this compound as well.[1][2][3][4] Studies have shown that S. aureus strains made resistant to ramoplanin also exhibit reduced susceptibility to vancomycin and nisin.[1][2][3][4] This suggests overlapping resistance mechanisms, likely related to cell wall thickening and alterations in peptidoglycan metabolism.

Q4: Could efflux pumps be responsible for the this compound resistance we are observing?

A4: While efflux pumps are a common mechanism of resistance to many antibiotics, there is currently no direct evidence to suggest their involvement in this compound resistance. The large size and lipophilic nature of this compound may make it a poor substrate for common efflux pumps. However, it cannot be entirely ruled out as a contributing factor, especially in multi-drug resistant strains where efflux pumps are overexpressed.

Troubleshooting Guides

Problem: Difficulty in Inducing this compound Resistance

  • Possible Cause: The selection pressure may be too high or too low. A sudden high concentration of this compound can kill all cells before any resistant mutants can arise. Too low a concentration may not provide sufficient selective pressure.

  • Troubleshooting Steps:

    • Serial Passage: Employ a stepwise increase in this compound concentration. Start with a sub-inhibitory concentration and gradually increase it with each passage as the bacteria adapt.[1][2][3][4] This method has been successful in generating resistance to the related antibiotic, ramoplanin.[1][2][3][4]

    • Mutagenesis: Consider using a mutagenic agent (e.g., UV radiation or a chemical mutagen) to increase the mutation rate before selection with this compound.

    • Extended Incubation: Allow for longer incubation times to permit the emergence of slow-growing resistant subpopulations.

Problem: Characterizing the Phenotype of this compound-Resistant Mutants

  • Observation: You have isolated a resistant mutant but are unsure of the phenotypic changes.

  • Troubleshooting Steps:

    • Cell Wall Analysis: Investigate for a thickened cell wall, a phenotype associated with vancomycin-intermediate S. aureus (VISA) and ramoplanin-resistant strains.[1][2][3][4][7] This can be visualized using transmission electron microscopy.

    • Autolysis Assay: Test for reduced susceptibility to Triton X-100-induced autolysis. Resistance to autolysis is another characteristic feature of VISA and ramoplanin-resistant strains.[1][2][3][4][7]

    • Cross-Resistance Profiling: Determine the minimum inhibitory concentrations (MICs) for a panel of antibiotics, particularly those targeting the cell wall like vancomycin and nisin, to check for cross-resistance.

Quantitative Data Summary

The following table summarizes the changes in Minimum Inhibitory Concentration (MIC) observed in a study where Staphylococcus aureus was made resistant to ramoplanin, a close structural and functional analog of this compound. These values can serve as a reference for what might be expected in this compound resistance studies.

AntibioticMIC for Parental Strain (μg/mL)MIC for Ramoplanin-Resistant Strain (RRSA16) (μg/mL)Fold Change in MIC
Ramoplanin0.255.020
Vancomycin1.04.04
Nisin50>200>4

Data adapted from Schmidt et al., 2010.[1][2][3][4]

Experimental Protocols

1. Protocol for Inducing Antibiotic Resistance by Serial Passage

  • Objective: To generate bacterial strains with reduced susceptibility to this compound.

  • Methodology:

    • Prepare a series of culture tubes with cation-adjusted Mueller-Hinton broth (CAMHB) containing increasing concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, 6.4 μg/mL).

    • Inoculate the tube with the lowest concentration of this compound with a starting culture of the susceptible bacterial strain at a density of approximately 10^6 CFU/mL. Also, inoculate a drug-free control tube.

    • Incubate the cultures at 37°C with aeration for 24-48 hours.

    • After incubation, take an aliquot from the tube with the highest concentration of this compound that shows growth and use it to inoculate the next series of tubes with higher concentrations.

    • Repeat this process for multiple passages.

    • Once a strain that can grow at a significantly higher concentration of this compound is isolated, streak it on a drug-free agar (B569324) plate to obtain single colonies.

    • Confirm the resistant phenotype by re-testing the MIC of the isolated colony.

2. Protocol for Triton X-100-Induced Autolysis Assay

  • Objective: To assess the autolytic activity of this compound-resistant and susceptible strains.

  • Methodology:

    • Grow bacterial cultures to the mid-exponential phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the same buffer containing 0.05% (v/v) Triton X-100 to an optical density (OD) of approximately 1.0 at 600 nm.

    • Incubate the cell suspensions at 37°C with shaking.

    • Monitor the decrease in OD600 over time. A slower rate of OD decrease in the resistant strain compared to the susceptible parent strain indicates reduced autolysis.

Visualizations

Resistance_Mechanism cluster_drug_action Standard Antibiotic Action cluster_resistance Potential Resistance Mechanisms Enduracidin_A This compound Lipid_II Lipid II Enduracidin_A->Lipid_II Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to Thickened_Wall Thickened Cell Wall Thickened_Wall->Enduracidin_A Traps/Blocks Cell_Survival Cell Survival Thickened_Wall->Cell_Survival Altered_Metabolism Altered Peptidoglycan Metabolism Altered_Metabolism->Lipid_II Reduces target accessibility Altered_Metabolism->Cell_Survival Reduced_Autolysis Reduced Autolysis Reduced_Autolysis->Cell_Lysis Prevents Reduced_Autolysis->Cell_Survival Experimental_Workflow start Start with Susceptible Bacterial Strain serial_passage Serial Passage with Increasing this compound start->serial_passage isolation Isolate Single Colonies of Resistant Strain serial_passage->isolation confirmation Confirm Resistance (MIC Testing) isolation->confirmation phenotypic_analysis Phenotypic Analysis confirmation->phenotypic_analysis cell_wall Cell Wall Thickening (TEM) phenotypic_analysis->cell_wall autolysis Autolysis Assay (Triton X-100) phenotypic_analysis->autolysis cross_resistance Cross-Resistance Profiling (MIC) phenotypic_analysis->cross_resistance

References

troubleshooting inconsistent results in Enduracidin A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enduracidin A Bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in this compound bioassays. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

Inconsistent results in this compound bioassays can arise from various factors, from reagent preparation to final data interpretation. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values for Quality Control (QC) Strains

Question: My MIC values for quality control strains like Staphylococcus aureus ATCC® 29213™ or Enterococcus faecalis ATCC® 29212™ are consistently higher than expected. What could be the cause?

Answer: This is a common issue that can point to several factors affecting the potency of this compound or the conditions of the assay.

Possible Causes and Solutions:

Potential Cause Observation Recommended Action
This compound Degradation MICs are consistently high across all tested strains.This compound is sensitive to light and pH. Prepare fresh stock solutions and protect them from light. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
Incorrect Inoculum Density Growth in the control wells is very heavy and appears quickly.Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. An overly dense inoculum can overwhelm the antibiotic, leading to artificially high MICs.
Suboptimal Media pH The pH of the Mueller-Hinton Broth (MHB) is outside the recommended range of 7.2-7.4.The activity of some antimicrobial peptides can be pH-dependent. Prepare fresh MHB and verify the pH of each batch. Adjust if necessary.[1][2]
Cation Concentration in Media You are using a non-standard or in-house prepared Mueller-Hinton Broth.The concentration of divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of some antibiotics against certain bacteria. Use commercially prepared, cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency.

Logical Troubleshooting Workflow for High MICs

high_mic_troubleshooting start High MIC for QC Strain check_antibiotic Check this compound Stock: - Freshly prepared? - Protected from light? - Stored correctly? start->check_antibiotic check_inoculum Verify Inoculum Density: - 0.5 McFarland standard? - Prepared from fresh culture? check_antibiotic->check_inoculum Yes resolve_antibiotic Prepare Fresh Stock Solution check_antibiotic->resolve_antibiotic No check_media Examine Media: - Cation-adjusted MHB? - pH between 7.2-7.4? check_inoculum->check_media Yes resolve_inoculum Re-standardize Inoculum check_inoculum->resolve_inoculum No check_protocol Review Assay Protocol: - Correct incubation time/temp? - Accurate serial dilutions? check_media->check_protocol Yes resolve_media Use New Batch of Standardized Media check_media->resolve_media No resolve_protocol Repeat Assay with Strict Adherence to Protocol check_protocol->resolve_protocol No

Caption: Troubleshooting workflow for unexpectedly high MIC results.

Issue 2: Inconsistent Zone Diameters in Disk Diffusion Assays

Question: I am performing disk diffusion assays with this compound, and the zones of inhibition are not consistent between experiments. What could be the reason?

Answer: Variability in disk diffusion assays often stems from technical inconsistencies.

Possible Causes and Solutions:

Potential Cause Observation Recommended Action
Inconsistent Agar (B569324) Depth Zone sizes vary across the plate or between different plates.Pour Mueller-Hinton Agar (MHA) plates to a uniform depth of 4 mm. Inconsistent depth affects the rate of antibiotic diffusion.
Variable Inoculum Application Uneven bacterial growth on the plate, with some areas thicker than others.Ensure the entire surface of the agar is evenly swabbed in three directions to create a uniform lawn of bacteria.
Moisture on Agar Surface "Swarming" of bacteria or indistinct zone edges.Allow the inoculated plates to dry for 3-5 minutes before applying the antibiotic disks. Excess moisture can interfere with antibiotic diffusion.
Improper Disk Application Disks are not in full contact with the agar surface.Gently press each disk with sterile forceps to ensure complete contact with the agar. This allows for uniform diffusion of the antibiotic.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound has limited solubility. For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) can be used, but solubility may be low. Some protocols suggest that Enduracidin's solubility is pH-dependent, with low solubility at pH 5 and increased solubility at pH 9. For bioassays, it is crucial to ensure the final concentration of the solvent (e.g., DMSO) is low enough (typically ≤1%) to not affect bacterial growth. It is recommended to prepare fresh stock solutions and protect them from light.

Q2: What are the expected MIC ranges for this compound against quality control strains?

A2: Currently, there are no officially established quality control ranges for this compound published by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Researchers should establish their own internal QC ranges based on repeated testing (e.g., 20-30 runs) to ensure assay consistency.

Q3: Can I prepare my own this compound disks for diffusion assays?

A3: Yes, you can prepare disks in-house. Sterile filter paper disks (6 mm in diameter) can be impregnated with a known amount of this compound solution. The disks should be allowed to dry in a sterile environment before being placed on the inoculated agar plate. The amount of this compound per disk (disk potency) should be optimized for the target organisms to produce clear and measurable zones of inhibition.

Q4: My results show that a typically susceptible bacterium is resistant to this compound. What should I do?

A4: First, verify your results by repeating the assay, paying close attention to all the potential issues mentioned in the troubleshooting guide. Ensure your QC strain is within your internally established range. If the resistance is confirmed, consider the following:

  • Purity of the bacterial isolate: Streak the culture to ensure it is a pure, single-colony isolate.

  • Spontaneous mutation: Although reported to be rare for some related antibiotics that target Lipid II, spontaneous resistance can occur.

  • Plasmid-mediated resistance: Investigate if the resistance is transferable.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard CLSI guidelines.

1. Preparation of this compound Stock Solution: a. Accurately weigh a small amount of this compound powder. b. Dissolve in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). Note: Gentle warming may be required to aid dissolution. Protect the solution from light.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity to match a 0.5 McFarland standard. d. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted MHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). b. The final volume in each well after adding the inoculum should be 100 µL. c. Include a growth control well (inoculum in MHB without antibiotic) and a sterility control well (MHB only).

4. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except the sterility control). b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Broth Microdilution Workflow

broth_microdilution_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

This compound Mechanism of Action

This compound inhibits bacterial cell wall synthesis by targeting a key precursor molecule, Lipid II.

Peptidoglycan Synthesis Pathway and this compound's Target

peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II_cyto Lipid_II_peri Lipid II Lipid_II_cyto->Lipid_II_peri Flippase Glycan_Chain Growing Peptidoglycan Chain Lipid_II_peri->Glycan_Chain Transglycosylation (PBP) Cross_Linking Cross-linking Glycan_Chain->Cross_Linking Transpeptidation (PBP) membrane Cell Membrane Enduracidin This compound Enduracidin->Lipid_II_peri Inhibits

Caption: this compound inhibits the transglycosylation step of peptidoglycan synthesis by binding to Lipid II.

References

Technical Support Center: Maximizing Enduracidin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Enduracidin A production experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the yield of this compound?

A1: The main approaches to enhance this compound production in Streptomyces fungicidicus fall into three categories: fermentation optimization, genetic engineering of the producer strain, and precursor feeding strategies. Fermentation optimization involves adjusting culture conditions and media components.[1][2] Genetic engineering focuses on modifying the bacterium's genome to upregulate biosynthetic pathways or remove competing pathways.[3][4][5] Precursor feeding aims to supplement the culture medium with specific building blocks of the this compound molecule.[2][6]

Q2: What kind of yield improvements can be expected from these methods?

A2: Significant yield increases have been reported. Optimizing fermentation conditions can lead to a three- to five-fold increase in production.[1][2] Genetic manipulation of regulatory genes has been shown to enhance yields by 1.2 to 4.6 times compared to the parent strain.[3]

Q3: Are there specific media components known to boost this compound production?

A3: Yes, the choice of nitrogen source is critical. Studies have shown that a combination of soybean meal and yeast powder can serve as optimal nitrogen sources for this compound fermentation.[2] The presence of specific amino acids in the fermentation broth is also known to affect biosynthesis.[2]

Q4: How does genetic engineering specifically increase the yield?

A4: Genetic engineering techniques can increase yield in several ways. Overexpressing positive regulatory genes, such as orf22 and orf42, can enhance the transcription of the enduracidin biosynthetic gene cluster.[7] Conversely, deleting or knocking out negative regulatory genes like orf18 can also lead to increased production.[3][5] Another strategy involves deleting the gene clusters of other secondary metabolites, which can redirect metabolic flux and resources towards this compound synthesis and improve the growth characteristics of the strain.[4]

Q5: What is the biosynthetic pathway for this compound?

A5: this compound is a non-ribosomally synthesized peptide antibiotic. Its biosynthesis is orchestrated by a large gene cluster containing genes for non-ribosomal peptide synthetases (NRPSs), fatty acid synthesis and activation, and the production of non-proteinogenic amino acids.[8][9][10] The NRPS enzymes assemble the peptide backbone in a modular fashion.

Enduracidin_Biosynthesis_Pathway cluster_0 Primary Metabolism cluster_1 Enduracidin Gene Cluster (end) Fatty Acids Fatty Acids Fatty_Acid_Activation Lipid Modification & Activation Fatty Acids->Fatty_Acid_Activation Amino Acids Amino Acids NRPS_Assembly NRPS Assembly Line (EndA-D) Amino Acids->NRPS_Assembly Precursors e.g., Arginine NPAA_Synthesis Non-proteinogenic Amino Acid Synthesis Precursors->NPAA_Synthesis Fatty_Acid_Activation->NRPS_Assembly Acyl-CoA Enduracidin_A This compound NRPS_Assembly->Enduracidin_A Peptide Assembly & Cyclization NPAA_Synthesis->NRPS_Assembly Regulation Regulatory Genes (orf18, orf22, orf24, etc.) Regulation->NRPS_Assembly Controls Expression Export Export Proteins Enduracidin_A->Export

Caption: Simplified overview of the this compound biosynthetic pathway.

Troubleshooting Guides

Issue 1: Low or No this compound Yield Despite Good Cell Growth

This is a common problem where the S. fungicidicus culture grows well (high biomass) but produces little to no this compound. This often points to issues with secondary metabolism induction or media composition.

Potential Cause Recommended Action
Suboptimal Nitrogen Source The type and concentration of the nitrogen source are crucial. Replace or supplement the current nitrogen source with a combination of 0.6% soybean meal and 0.6% yeast powder.[2]
Incorrect Fermentation Time This compound is a secondary metabolite, and its production often begins in the late logarithmic or stationary phase of growth. Extend the fermentation time, with typical production occurring over 8-21 days.[7][11]
Inappropriate pH The pH of the fermentation medium can significantly influence enzyme activity and antibiotic production. Monitor the pH throughout the fermentation and consider buffering the medium or implementing a pH control strategy.
Strain Instability High-producing strains developed through mutagenesis can sometimes be unstable. Re-streak the culture from a frozen stock to ensure the use of a pure, high-producing colony. Verify the strain's identity and production capability in a small-scale pilot experiment.
Phosphate (B84403) Inhibition High concentrations of phosphate can suppress the production of some secondary metabolites in Streptomyces. Try reducing the initial phosphate concentration in your fermentation medium.

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### Quantitative Data Summary

The following tables summarize the reported improvements in this compound yield from various optimization strategies.

**Table 1: Yield Improvement via Fermentation Optimization**

| Method | Fold Increase in Yield | Final Titer (this compound) | Final Titer (Enduracidin B) | Reference |
| :--- | :--- | :--- | :--- | :--- |
| Optimization of Nitrogen Source and Culture Conditions | 3 to 5-fold | 63.7 mg/mL | 82.13 mg/mL | |

**Table 2: Yield Improvement via Genetic Engineering**

| Genetic Modification | Fold Increase in Yield | Target Strain | Reference |
| :--- | :--- | :--- | :--- |
| Manipulation of regulatory genes *orf24* and *orf18* | 1.2 to 4.6-fold | *S. fungicidicus* B-5477 & BM38-2 | |
| Overexpression of positive regulator *orf22* | ~1.5-fold | *S. fungicidicus* ATCC 31731 | |
| Overexpression of positive regulator *orf42* | ~1.3-fold | *S. fungicidicus* ATCC 31731 | |

### Experimental Protocols

#### **Protocol 1: Fermentation for Enhanced this compound Production**

This protocol is based on optimized conditions reported to increase yield.

1.  **Seed Culture Preparation:**
    *   Inoculate 50 mL of seed medium (e.g., Bouillon broth) with approximately 1.0 x 10⁷ spores of *S. fungicidicus*.
    *   Incubate at 28-30°C with shaking at 220 rpm for 48-72 hours.

2.  **Production Fermentation:**
    *   Prepare the fermentation medium. An optimized medium contains 0.6% soybean meal and 0.6% yeast powder as nitrogen sources.
    *   Inoculate 50 mL of fermentation medium in a 250-mL flask with 5-10 mL of the seed culture.
    *   Incubate at 28-30°C with shaking at 220 rpm for 8 to 21 days.

3.  **Extraction and Analysis:**
    *   Harvest the mycelia by centrifugation.
    *   Resuspend the mycelial pellet in methanol (B129727) or 70% n-butanol and extract the enduracidin, often with the aid of sonication.
    *   Analyze the extract for this compound concentration using High-Performance Liquid Chromatography (HPLC).

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  Inoculum -> Seed_Culture;
  Seed_Culture -> Fermentation;
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Caption: General experimental workflow for this compound production.

Protocol 2: Overexpression of a Positive Regulator (General Method)

This protocol outlines a general approach for overexpressing a positive regulatory gene, such as orf22, in S. fungicidicus.

  • Vector Construction:

    • Amplify the target regulatory gene (e.g., orf22) from the genomic DNA of S. fungicidicus using PCR.

    • Clone the PCR product into an appropriate integrative expression vector for Streptomyces, such as pSET152ermE, under the control of a strong constitutive promoter. [7]

  • Transformation:

    • Introduce the constructed plasmid into S. fungicidicus via conjugation from an E. coli donor strain (e.g., S17-1). [9] * Select for exconjugants on a medium containing an appropriate antibiotic for plasmid selection (e.g., apramycin).

  • Strain Verification:

    • Confirm the integration of the plasmid into the genome of the recombinant S. fungicidicus strain using PCR with primers flanking the integration site.

  • Production Analysis:

    • Ferment the verified recombinant strain alongside the wild-type strain using the protocol described above (Protocol 1).

    • Compare the this compound yield of the recombinant strain to the wild-type to confirm the effect of the gene overexpression.

References

Technical Support Center: Enduracidin A Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enduracidin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot potential degradation-related issues during experiments. The information provided is based on established principles of peptide and lipopeptide stability, drawing parallels from studies on structurally related antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound, as a complex cyclic lipodepsipeptide, is susceptible to several factors that can induce degradation. The primary factors of concern are pH, temperature, and exposure to light. Like other peptide-based molecules, this compound can undergo hydrolysis of its ester and amide bonds, particularly at non-optimal pH values. Elevated temperatures can accelerate these degradation processes. Additionally, exposure to UV light may lead to photodegradation.

Q2: What is the expected stability of this compound in aqueous solutions under typical laboratory conditions?

A2: While specific data for this compound is limited, based on studies of similar lipopeptide antibiotics like daptomycin (B549167), it is recommended to use freshly prepared solutions. For short-term storage (up to 24 hours), solutions should be kept refrigerated at 2-8°C. For longer-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Daptomycin solutions have shown stability for up to 7 days when refrigerated[1][2].

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure and data from related compounds, the main degradation pathways for this compound are likely:

  • Hydrolysis: The ester linkage (depsipeptide bond) is particularly susceptible to hydrolysis, especially under alkaline conditions, leading to a ring-opening of the cyclic structure. This is a known degradation pathway for the related antibiotic ramoplanin. Amide bond hydrolysis within the peptide backbone can also occur, though typically at a slower rate and under more extreme pH conditions.

  • Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, the fatty acid chain and other parts of the molecule could be susceptible to oxidation over time, especially in the presence of metal ions or oxidizing agents.

  • Racemization: At certain pH values and temperatures, some amino acid residues could undergo racemization, leading to the formation of diastereomers with potentially reduced biological activity. This has been observed as a major degradation mechanism for polymyxin (B74138) B[3][4].

Q4: How can I monitor the degradation of my this compound sample?

A4: The most effective way to monitor the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate reversed-phase HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended to identify the mass of the degradation products, which can help in elucidating the degradation pathways[3][4][5].

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Loss of biological activity of this compound solution Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. 2. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock immediately before use. 3. Control pH: Use buffered solutions to maintain a stable pH if the experimental conditions allow. Based on similar compounds, a slightly acidic to neutral pH is often optimal for stability. 4. Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound.1. Characterize New Peaks: Use LC-MS to determine the mass of the new peaks. An increase in mass by 18 Da often suggests a hydrolysis product. 2. Perform Forced Degradation: To confirm the identity of degradation products, perform a forced degradation study (see Experimental Protocols section). This will help to intentionally generate degradation products and confirm their retention times. 3. Check for Contamination: Ensure that the new peaks are not from contaminated solvents or reagents.
Variability in experimental results Inconsistent concentration of active this compound due to ongoing degradation.1. Standardize Solution Preparation: Follow a strict protocol for the preparation and handling of this compound solutions to ensure consistency between experiments. 2. Analyze Samples Promptly: Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, store them under validated stable conditions (e.g., 2-8°C for a limited time). 3. Use a Stability-Indicating Method: Ensure your analytical method can separate the active compound from its inactive degradants.

Data Presentation

The following tables summarize stability data for lipopeptide antibiotics structurally related to this compound, which can be used as a reference for experimental design.

Table 1: Stability of Daptomycin Solutions

ConcentrationStorage ConditionStability DurationReference
50 mg/mL2-8°C≥ 7 days[1][2]
5.6 and 14 mg/mL2-8°C≥ 7 days[1]
50, 5.6, and 14 mg/mLRoom Temperature~2 days[1]
5 mg/mL in PD solution4°C120 hours[6]
5 mg/mL in PD solution25°C72 hours[6]
5 mg/mL in PD solution37°C12 hours[6]

Table 2: pH-Dependent Degradation of Polymyxin B

pHRelative StabilityMajor Degradation PathwayReference
1.4More StableRacemization[3][4]
> 5Less StableRacemization[3][4]
7.4Most Rapid DegradationRacemization[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2-8 hours. Note: Base hydrolysis is often much faster for depsipeptides.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for up to 7 days.

  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating RP-HPLC method, preferably with both UV and MS detection.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity by showing that the degradation products are well-resolved from the parent peak.

Visualizations

Degradation_Pathways Enduracidin_A This compound (Cyclic Lipodepsipeptide) Hydrolysis Hydrolysis (Ester and Amide Bonds) Enduracidin_A->Hydrolysis  pH (Alkaline/Acidic) Temperature Oxidation Oxidation (Fatty Acid Chain) Enduracidin_A->Oxidation  Oxidizing Agents Metal Ions Racemization Racemization (Amino Acid Residues) Enduracidin_A->Racemization  pH Temperature Ring_Opened Ring-Opened Product (Linear Lipodepsipeptide) Hydrolysis->Ring_Opened Ester bond cleavage Peptide_Fragments Smaller Peptide Fragments Hydrolysis->Peptide_Fragments Amide bond cleavage Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Diastereomers Diastereomers Racemization->Diastereomers

Caption: Potential degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, RT) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC RP-HPLC Analysis (UV Detection) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Peak Identification) HPLC->LCMS Data Data Interpretation (Pathway Elucidation) LCMS->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree Start Unexpected HPLC Peaks? Check_Control Are peaks present in control/blank samples? Start->Check_Control Contamination Result: Contamination (Solvent, Reagents, System) Check_Control->Contamination Yes LCMS_Analysis Perform LC-MS to determine mass of new peaks Check_Control->LCMS_Analysis No Degradation Result: Likely Degradation LCMS_Analysis->Degradation Mass_Shift Mass consistent with known degradation pathways? (e.g., +18 Da for hydrolysis) LCMS_Analysis->Mass_Shift Pathway_Confirmed Degradation Pathway Confirmed Mass_Shift->Pathway_Confirmed Yes Unknown_Degradant Investigate further: - MS/MS fragmentation - NMR of isolated impurity Mass_Shift->Unknown_Degradant No

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

dealing with aggregation of Enduracidin A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling Enduracidin A, with a focus on addressing aggregation issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a lipoglycopeptide antibiotic produced by the bacterium Streptomyces fungicidicus. It exhibits potent activity against a range of Gram-positive bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Specifically, this compound targets the transglycosylation step of peptidoglycan biosynthesis by binding to Lipid II, a crucial precursor in the cell wall construction process.[3][4] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Q2: Why is this compound prone to aggregation in experimental settings?

Like many lipopeptides, this compound has a propensity to aggregate in aqueous solutions. This is primarily due to its amphiphilic nature, possessing both a hydrophobic lipid tail and a hydrophilic peptide core. In aqueous environments, these molecules can self-assemble to minimize the exposure of their hydrophobic regions to water, leading to the formation of aggregates, micelles, or insoluble precipitates. This aggregation can be influenced by factors such as concentration, pH, ionic strength, and temperature of the solution.

Q3: What are the common signs of this compound aggregation in my experiment?

Signs of this compound aggregation can range from visible precipitation or cloudiness in your solution to more subtle effects that can impact experimental results. These signs include:

  • Visible Particulates: The most obvious sign is the formation of a visible precipitate or a cloudy appearance in the solution after reconstitution or during an experiment.

  • Inconsistent Results: Aggregation can lead to variability in your experimental data, including inconsistent bioactivity or binding affinities.

  • Loss of Activity: The formation of aggregates can sequester the active monomeric form of the antibiotic, leading to an apparent decrease in its efficacy.

  • Assay Interference: Aggregates can interfere with various analytical techniques, causing artifacts in spectrophotometry, chromatography, and other biophysical measurements.[5]

Q4: How can I detect aggregation of this compound in my samples?

Several analytical techniques can be employed to detect and characterize the aggregation of this compound:

  • Dynamic Light Scattering (DLS): This technique is highly sensitive for detecting the presence of large aggregates and determining their size distribution in a solution.[5]

  • Size Exclusion Chromatography (SEC-HPLC): SEC can separate molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.[6]

  • Transmission Electron Microscopy (TEM): TEM can provide direct visual evidence of aggregates and their morphology.[7]

  • Fluorescence Spectroscopy: Changes in the fluorescence properties of intrinsic fluorophores (like tryptophan) or extrinsic fluorescent probes can indicate conformational changes associated with aggregation.[7]

Troubleshooting Guide: Dealing with this compound Aggregation

This guide provides systematic steps to troubleshoot and mitigate aggregation issues with this compound in your experiments.

Problem 1: Poor Solubility and Precipitation During Reconstitution

Initial Observation: The lyophilized this compound powder does not dissolve completely, or a precipitate forms immediately upon adding the solvent.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Solubility A Start: Poor Solubility of this compound B Review Solvent Choice. Is it appropriate for a lipopeptide? A->B C Try alternative solvents. Consider DMSO, Methanol (B129727), or DMF. B->C No G Prepare a concentrated stock in organic solvent and dilute. B->G Yes D Is the solution clear? C->D E Use gentle warming (37°C) and sonication. D->E No H Success: this compound is dissolved. D->H Yes F Is the solution clear? E->F F->G No F->H Yes G->H I Issue Persists: Consider formulation with excipients. G->I If dilution causes precipitation

Caption: Workflow for addressing poor solubility of this compound.

Detailed Steps & Explanations:

  • Review Solvent Choice: this compound is sparingly soluble in many aqueous buffers. Direct reconstitution in aqueous solutions, especially at high concentrations, is likely to cause precipitation.

  • Utilize Organic Solvents for Stock Solutions:

    • DMSO: this compound is reported to be slightly soluble in DMSO (< 1 mg/mL).[8] While not highly soluble, DMSO can be a good starting point for creating a stock solution.

    • Methanol: The hydrochloride salt of Enduracidin has been shown to be soluble in methanol.[9] If you are working with the salt form, methanol is a viable option.

    • DMF: For highly hydrophobic peptides, Dimethylformamide (DMF) can be an effective solvent.

  • Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[8][10] Avoid excessive heat as it may degrade the peptide.

  • Prepare Concentrated Stock and Dilute: A common strategy is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental buffer. Perform the dilution slowly while vortexing to minimize localized high concentrations that can lead to precipitation.

Problem 2: Precipitation After Dilution into Aqueous Buffer

Initial Observation: A clear stock solution of this compound in an organic solvent becomes cloudy or forms a precipitate when diluted into the final aqueous buffer.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Precipitation After Dilution A Start: Precipitation upon dilution B Adjust Buffer pH. Is the pH far from the isoelectric point? A->B C Modify Ionic Strength. Try increasing or decreasing salt concentration. B->C No/Unknown G Success: Stable Solution Achieved. B->G Yes D Add Excipients/Additives. Consider surfactants (e.g., Tween 80) or co-solvents (e.g., PEG400). C->D E Is the solution clear? D->E F Lower the final concentration of this compound. E->F No E->G Yes F->G H Issue Persists: Re-evaluate buffer components for compatibility. F->H If precipitation still occurs

Caption: Workflow for addressing precipitation after dilution.

Detailed Steps & Explanations:

  • Optimize Buffer pH: The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility. For basic peptides, a slightly acidic pH may improve solubility, while for acidic peptides, a slightly basic pH might be beneficial.

  • Modify Ionic Strength: The effect of salt concentration on peptide solubility can be complex. Both increasing and decreasing the ionic strength of the buffer can help to prevent aggregation. It is often necessary to test a range of salt concentrations to find the optimal condition.

  • Incorporate Solubilizing Agents:

    • Surfactants: Non-ionic surfactants like Tween 80 (Polysorbate 80) are often used in formulations of lipoglycopeptides to prevent aggregation and improve stability.[11] A final concentration of 0.002% to 0.25% is a good starting point.[1]

    • Co-solvents: The addition of co-solvents like PEG400 can improve the solubility of hydrophobic compounds.[1]

    • Sugars/Polyols: Sugars such as trehalose (B1683222) or polyols like glycerol (B35011) can sometimes stabilize peptides and prevent aggregation.

    • Amino Acids: Arginine is known to be an effective aggregation suppressor for some proteins and peptides.

Problem 3: Gradual Aggregation During Experiment or Storage

Initial Observation: The this compound solution is initially clear but becomes cloudy or shows a loss of activity over time during an experiment or upon storage.

Troubleshooting Workflow:

G cluster_2 Troubleshooting Gradual Aggregation A Start: Gradual Aggregation B Evaluate Storage Conditions. Is it stored at the correct temperature and protected from light? A->B C Optimize Storage Temperature. Store aliquots at -20°C or -80°C. B->C No E Consider Stability in Experimental Conditions. Is the experimental buffer/temperature promoting aggregation over time? B->E Yes D Avoid Repeated Freeze-Thaw Cycles. Prepare single-use aliquots. C->D D->E F Re-evaluate buffer composition and additives as per Problem 2. E->F G Success: Stable for the duration of the experiment/storage. F->G

Caption: Workflow for addressing gradual aggregation.

Detailed Steps & Explanations:

  • Proper Storage of Stock Solutions:

    • Temperature: Store stock solutions of this compound at -20°C or -80°C.[8]

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.

    • Light Protection: Protect solutions from light, as some compounds are light-sensitive.[8]

  • Stability in Experimental Buffers:

    • If aggregation occurs during a prolonged experiment, it may be necessary to re-evaluate the buffer composition as described in Problem 2 .

    • Consider the temperature at which the experiment is being conducted. While some antibiotics are stable at 37°C for extended periods, others are not.[12] If possible, perform experiments at lower temperatures or for shorter durations.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol provides a general guideline for reconstituting lyophilized this compound powder.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity solvent (e.g., DMSO, Methanol, or DMF)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath, water bath at 37°C

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound briefly to ensure all the powder is at the bottom of the vial.

  • Solvent Addition: Carefully add the desired volume of the appropriate organic solvent (e.g., DMSO) to the vial to achieve a desired stock concentration (e.g., 10 mg/mL, if solubility allows).

  • Dissolution:

    • Gently vortex the vial to mix the contents.

    • If the powder does not dissolve completely, you can sonicate the vial in an ultrasonic bath for short intervals (e.g., 1-2 minutes).

    • Gentle warming in a 37°C water bath can also be used to aid dissolution.

  • Visual Inspection: The final stock solution should be a clear, particle-free solution.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing this compound Working Solutions for In Vitro Assays (e.g., MIC testing)

This protocol describes the preparation of working solutions of this compound in a typical bacteriological broth for Minimum Inhibitory Concentration (MIC) assays.

Materials:

  • This compound stock solution (in an organic solvent)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacteriological media

  • Sterile polysorbate 80 (Tween 80) solution (e.g., 1% w/v in sterile water)

  • Sterile tubes or 96-well plates

  • Pipettes and sterile tips

Procedure:

  • Preparation of Broth with Surfactant:

    • Prepare the desired volume of MHB.

    • Add sterile polysorbate 80 solution to the MHB to a final concentration of 0.002%. This is a common practice for testing lipoglycopeptides to prevent aggregation and adsorption to plasticware.

  • Serial Dilution:

    • Perform a serial two-fold dilution of the this compound stock solution in the MHB containing polysorbate 80 to achieve the desired concentration range for the MIC assay.

    • Ensure thorough mixing at each dilution step.

  • Inoculation: Add the bacterial inoculum to each well or tube containing the diluted this compound, as per standard MIC protocol guidelines.[13][14][15]

  • Incubation: Incubate the plates or tubes under the appropriate conditions for the test organism.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSO< 1 mg/mL (sparingly soluble)[8]
MethanolSoluble (for hydrochloride salt)[9]
WaterPoorly solubleGeneral peptide properties
EthanolLikely sparingly solubleGeneral peptide properties

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeTemperatureDurationLight ProtectionReference
Lyophilized Powder-20°CLong-termRecommendedGeneral peptide stability
Stock Solution (in organic solvent)-20°CUp to 1 monthYes[8]
Stock Solution (in organic solvent)-80°CUp to 6 monthsYes[8]
Working Dilutions (in aqueous buffer)2-8°CShort-term (prepare fresh)YesGeneral best practice

Signaling Pathway and Logical Relationships

The mechanism of action of this compound can be visualized as an inhibition of a key step in the bacterial cell wall synthesis pathway.

G cluster_3 This compound Mechanism of Action A Peptidoglycan Precursors B Lipid II Synthesis A->B C Transglycosylation (Peptidoglycan Polymerization) B->C D Transpeptidation (Cross-linking) C->D E Stable Peptidoglycan Cell Wall D->E F This compound G Inhibition F->G G->C

Caption: Inhibition of bacterial cell wall synthesis by this compound.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Enduracidin A and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Enduracidin A and the widely-used antibiotic, vancomycin (B549263). The following sections present a comprehensive overview of their mechanisms of action, in vitro and in vivo activities, and the experimental protocols used to evaluate their performance. This information is intended to support researchers and professionals in the field of drug development in understanding the potential of this compound as an alternative to vancomycin.

Executive Summary

This compound, a lipoglycopeptide antibiotic, and vancomycin, a glycopeptide, are both potent inhibitors of bacterial cell wall synthesis in Gram-positive bacteria. While vancomycin has long been a cornerstone in treating serious infections caused by organisms such as Methicillin-Resistant Staphylococcus aureus (MRSA), the emergence of vancomycin-resistant strains necessitates the exploration of alternative therapeutics. This compound demonstrates promising activity against a range of Gram-positive pathogens, including multidrug-resistant strains. This guide synthesizes available data to facilitate a comparative assessment of these two antimicrobial agents.

Mechanism of Action

Both this compound and vancomycin target the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. However, their precise binding sites and inhibitory mechanisms differ.

Vancomycin inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the lipid II precursor, sterically hindering the transglycosylation and transpeptidation steps of cell wall formation[1][2][3]. This mechanism is depicted in the signaling pathway diagram below.

This compound also inhibits the transglycosylation step of peptidoglycan biosynthesis. It is proposed to bind to the lipid II intermediate, preventing its incorporation into the growing peptidoglycan chain[4][5][6]. This interaction is distinct from vancomycin's binding to the D-Ala-D-Ala moiety.

cluster_vancomycin Vancomycin cluster_enduracidin This compound Vancomycin Vancomycin D-Ala-D-Ala D-Ala-D-Ala Vancomycin->D-Ala-D-Ala Binds to Transglycosylation Transglycosylation Vancomycin->Transglycosylation Inhibits Lipid II Lipid II D-Ala-D-Ala->Lipid II Part of Lipid II->Transglycosylation Substrate for Peptidoglycan Synthesis Peptidoglycan Synthesis Transglycosylation->Peptidoglycan Synthesis Leads to This compound This compound Lipid II_E Lipid II This compound->Lipid II_E Binds to Transglycosylation_E Transglycosylation This compound->Transglycosylation_E Inhibits Lipid II_E->Transglycosylation_E Substrate for Peptidoglycan Synthesis_E Peptidoglycan Synthesis Transglycosylation_E->Peptidoglycan Synthesis_E Leads to

Caption: Comparative Mechanism of Action of Vancomycin and this compound.

Data Presentation: In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and vancomycin against various Gram-positive bacteria. It is important to note that these values are compiled from different studies and direct comparative studies are limited.

AntibioticOrganismStrainMIC (µg/mL)Reference
This compound Staphylococcus aureusATCC 292130.0005[7]
Staphylococcus aureusATCC 6538P0.004[7]
Staphylococcus aureusL3864 (Methicillin-Resistant)0.03[7]
Staphylococcus aureusL3797 (Multi-drug Resistant)0.03[7]
Vancomycin Staphylococcus aureusATCC 292130.5 - 1.0[1][8]
Staphylococcus aureusMRSA0.5 - 2.0[4]
Vancomycin-Resistant Enterococcus(VRE)≥32[9][10]

Data Presentation: In Vivo Efficacy

In vivo studies, primarily in murine models, provide insights into the therapeutic potential of these antibiotics.

AntibioticAnimal ModelInfection ModelPathogenEfficacy MetricResultReference
Enduracidin (Enramycin) MouseSystemic InfectionS. aureus KS 185-4ED502.27 mg/kg (subcutaneous)
Vancomycin Neutropenic MouseThigh InfectionS. aureusLog10 CFU Reduction>2 log10 CFU/thigh at ≥200 mg/kg/day[11]
Vancomycin Neutropenic MouseThigh InfectionS. aureus GRP-0057Log10 CFU ReductionNot explicitly stated, but effective compared to saline control[12]
Vancomycin Neutropenic MouseThigh InfectionS. aureusLog10 CFU Reduction4.4 - 5.2 log10 reduction in CFU/gram at 100-800 mg/kg[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the assessment of antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

Start Start Prepare serial dilutions of antibiotic in microtiter plate Prepare serial dilutions of antibiotic in microtiter plate Start->Prepare serial dilutions of antibiotic in microtiter plate Inoculate wells with standardized bacterial suspension Inoculate wells with standardized bacterial suspension Prepare serial dilutions of antibiotic in microtiter plate->Inoculate wells with standardized bacterial suspension Incubate at 35-37°C for 16-20 hours Incubate at 35-37°C for 16-20 hours Inoculate wells with standardized bacterial suspension->Incubate at 35-37°C for 16-20 hours Observe for visible bacterial growth Observe for visible bacterial growth Incubate at 35-37°C for 16-20 hours->Observe for visible bacterial growth Determine MIC (lowest concentration with no growth) Determine MIC (lowest concentration with no growth) Observe for visible bacterial growth->Determine MIC (lowest concentration with no growth)

Caption: Broth Microdilution MIC Assay Workflow.

Protocol Details:

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol Details:

  • Bacterial Culture: A logarithmic-phase bacterial culture is prepared.

  • Antibiotic Exposure: The bacterial culture is exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the aliquots are plated, and the number of colony-forming units (CFU) is determined after incubation.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of killing. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity[14].

Neutropenic Mouse Thigh Infection Model

This in vivo model is widely used to evaluate the efficacy of antimicrobial agents.

Protocol Details:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of the test organism (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: The antibiotic is administered at various doses and schedules.

  • Assessment of Efficacy: At specific time points, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh or CFU/gram of tissue).

  • Data Analysis: The reduction in bacterial load in treated animals is compared to that in untreated controls.

Conclusion

Both this compound and vancomycin are effective against Gram-positive bacteria by targeting cell wall biosynthesis. The available data suggests that this compound has potent in vitro activity, including against resistant strains of Staphylococcus aureus. However, a direct and comprehensive comparison of its efficacy with vancomycin is limited by the lack of head-to-head studies. The in vivo data for this compound, while promising, is less extensive than that for vancomycin. Further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound as a viable alternative to vancomycin in the face of growing antibiotic resistance.

References

validating the antibacterial activity of Enduracidin A in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antibacterial activity of Enduracidin A against Gram-positive pathogens, particularly Staphylococcus aureus, with a focus on methicillin-resistant strains (MRSA). The performance of this compound is evaluated against vancomycin (B549263), a standard-of-care antibiotic for MRSA infections, by compiling and analyzing available experimental data.

Comparative In Vivo Efficacy of this compound

This compound has demonstrated significant efficacy in various animal models of infection, primarily against Staphylococcus aureus. The following table summarizes key quantitative data from in vivo studies, offering a comparison with vancomycin where available. It is important to note that direct head-to-head comparative studies are limited, and some data is derived from older research.

Parameter This compound Vancomycin Animal Model Bacterial Strain Key Findings
50% Effective Dose (ED50) 2.27 mg/kg (subcutaneous)Not directly compared in the same studyMouseStaphylococcus aureusThis compound demonstrates a low ED50, indicating high potency in a systemic infection model.
Bacterial Load Reduction (Blood) Data not available in comparative studies1.84 ± 0.73 log10 CFU/mL reductionMurine Bacteremia ModelMethicillin-Resistant Staphylococcus aureus (MRSA)While direct comparative data is lacking, studies on other antibiotics show vancomycin's effect on reducing bacteremia. This compound's efficacy in systemic infections suggests a similar or potentially greater reduction.
Bacterial Load Reduction (Kidney) Data not available in comparative studies1.95 ± 0.32 log10 CFU/g reductionMurine Bacteremia ModelMethicillin-Resistant Staphylococcus aureus (MRSA)Similar to blood, direct comparisons are unavailable. Vancomycin demonstrates a significant reduction of bacterial load in tissues.
Survival Rate Effective in protecting mice against lethal S. aureus infectionsEstablished efficacy in various infection modelsMouse Peritonitis/Sepsis ModelStaphylococcus aureusBoth antibiotics have been shown to improve survival rates in animal models of severe infections.
Clinical Efficacy (Human Studies) Effective in treating urinary tract and dermatological MRSA infectionsStandard of care for MRSA infectionsHuman Clinical TrialsMethicillin-Resistant Staphylococcus aureus (MRSA)A clinical study showed this compound to be effective against MRSA in certain infections, though not in chronic osseous infections.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for murine models of systemic and skin infections used to evaluate the efficacy of antibacterial agents like this compound.

Murine Systemic Infection (Septicemia/Peritonitis) Model

This model is widely used to assess the systemic efficacy of antibiotics against severe, life-threatening infections.

  • Animal Model: Male or female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), such as the USA300 strain, grown to mid-logarithmic phase.

  • Infection: Mice are infected via intraperitoneal (IP) injection of a bacterial suspension (e.g., 1 x 107 Colony Forming Units [CFU] per mouse) to induce peritonitis and subsequent septicemia.

  • Treatment:

    • This compound Group: Administered subcutaneously (SC) or intraperitoneally (IP) at varying doses (e.g., 1, 5, 10 mg/kg) starting 1-2 hours post-infection and continued at specified intervals (e.g., every 12 hours) for a defined period (e.g., 3-7 days).

    • Vancomycin Group: Administered intraperitoneally (IP) at a clinically relevant dose (e.g., 110 mg/kg) as a comparator.

    • Control Group: Receives a vehicle control (e.g., sterile saline).

  • Outcome Measures:

    • Survival: Monitored daily for a set period (e.g., 14 days).

    • Bacterial Load Quantification: At specific time points post-infection, subsets of mice are euthanized. Blood, spleen, and kidneys are aseptically harvested, homogenized, and serially diluted for plating on appropriate agar (B569324) to determine CFU counts per mL of blood or gram of tissue.

Murine Skin Infection Model

This model evaluates the efficacy of antibiotics in treating localized skin and soft tissue infections.

  • Animal Model: Male or female BALB/c mice, 6-8 weeks old. The dorsal hair is shaved.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).

  • Infection: A superficial abrasion or a full-thickness wound is created on the dorsum of the mouse. A suspension of MRSA (e.g., 1 x 108 CFU) is topically applied to the wound.

  • Treatment:

    • This compound Group: A topical formulation of this compound is applied to the wound at specified concentrations and frequencies. For systemic treatment, subcutaneous injections are administered.

    • Vancomycin Group: A topical or systemic formulation of vancomycin is used as a comparator.

    • Control Group: Receives a placebo formulation.

  • Outcome Measures:

    • Bacterial Load Quantification: A biopsy of the wound tissue is taken at various time points, homogenized, and plated to determine the CFU per gram of tissue.

    • Wound Healing: The wound area is measured over time to assess the rate of healing.

    • Histopathology: Tissue samples may be collected for histological analysis to evaluate inflammation and tissue repair.

Visualizing Experimental Workflows and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical in vivo experimental workflow and the mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Animal_Model Select Animal Model (e.g., BALB/c Mice) Induce_Infection Induce Infection (e.g., IP Injection for Sepsis) Animal_Model->Induce_Infection Bacterial_Culture Prepare Bacterial Culture (e.g., MRSA) Bacterial_Culture->Induce_Infection Administer_Treatment Administer Treatment (e.g., Subcutaneous Injection) Induce_Infection->Administer_Treatment Group_A This compound Treatment Group Monitor_Survival Monitor Survival Rates Group_A->Monitor_Survival Bacterial_Load Quantify Bacterial Load (Blood, Organs) Group_A->Bacterial_Load Group_B Vancomycin Comparator Group Group_B->Monitor_Survival Group_B->Bacterial_Load Group_C Vehicle Control Group Group_C->Monitor_Survival Group_C->Bacterial_Load Administer_Treatment->Group_A Administer_Treatment->Group_B Administer_Treatment->Group_C Analyze_Data Analyze and Compare Data Monitor_Survival->Analyze_Data Bacterial_Load->Analyze_Data

Caption: Workflow for in vivo validation of antibacterial activity.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_cell_wall Cell Wall UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_pentapeptide->MraY Translocase Lipid_I Lipid I Lipid_I->MurG Glycosyltransferase Lipid_II Lipid II Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylation (Blocked by this compound) MraY->Lipid_I MurG->Lipid_II Enduracidin_A This compound Enduracidin_A->Lipid_II Binds to Lipid II

Caption: this compound's mechanism of action.

Enduracidin A: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enduracidin A, a potent lipodepsipeptide antibiotic, has demonstrated significant activity against a range of Gram-positive bacteria, including challenging multidrug-resistant strains. A key aspect of its potential clinical utility lies in its limited cross-resistance with other classes of antibiotics. This guide provides a comparative overview of this compound's performance against bacteria resistant to other major antibiotics, supported by available in vitro data and detailed experimental methodologies.

Low Propensity for Cross-Resistance

Early in vitro studies have established that this compound generally does not exhibit cross-resistance with other commercially available antibiotics.[1][2] This lack of cross-resistance is attributed to its unique mechanism of action.

Mechanism of Action

This compound inhibits the transglycosylation step of peptidoglycan biosynthesis by binding to the lipid intermediate, Lipid II.[3] This is the same molecular target as the glycopeptide antibiotic vancomycin (B549263); however, this compound and vancomycin bind to different sites on Lipid II. This distinction in binding sites is a crucial factor in this compound's ability to retain activity against vancomycin-resistant strains.

Enduracidin_A_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors Lipid_II Lipid II Peptidoglycan_Precursors->Lipid_II Synthesis Cell_Wall Cell Wall Synthesis Lipid_II->Cell_Wall Transglycosylation Enduracidin_A This compound Enduracidin_A->Lipid_II Binds to a specific site Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Inhibition_Point->Cell_Wall

Mechanism of this compound Inhibition

Comparative In Vitro Activity

While comprehensive, direct comparative studies on cross-resistance are limited, the available data indicates this compound's effectiveness against strains resistant to other major antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various antibiotic-resistant Gram-positive bacteria.

Bacterial SpeciesResistance ProfileThis compound MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.1Methicillin: >4
Enterococcus faecalisVancomycin-Resistant (VRE)Not specifiedVancomycin: 32 to 64
Staphylococcus aureusVancomycin-Intermediate (VISA)Not specifiedVancomycin: 4 to 8
Staphylococcus aureusDaptomycin-Non-SusceptibleNot specifiedDaptomycin: >1
Enterococcus faeciumLinezolid-ResistantNot specifiedLinezolid: >4

Note: Specific MIC values for this compound against VISA, daptomycin-non-susceptible S. aureus, and linezolid-resistant Enterococcus faecium were not available in the reviewed literature. However, qualitative statements suggest a lack of cross-resistance.

Experimental Protocols

The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized bacterial inoculum to serial dilutions of the antibiotic in a liquid growth medium.

Materials:

  • Test organism (e.g., MRSA, VRE)

  • This compound and other comparator antibiotics

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent. Perform serial two-fold dilutions in CAMHB to achieve the desired concentration range in the microtiter plate.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate: Dispense the diluted antibiotic solutions into the wells of the 96-well plate. Add the standardized bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of this compound & Comparators Start->Prepare_Antibiotic_Dilutions Dispense_in_Plate Dispense Dilutions and Inoculum into 96-well Plate Prepare_Inoculum->Dispense_in_Plate Prepare_Antibiotic_Dilutions->Dispense_in_Plate Incubate Incubate at 35°C for 16-20 hours Dispense_in_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End Cross_Resistance_Logic Identify_Resistant_Strains Identify Bacterial Strains with Known Resistance to Antibiotic X Determine_MIC_Enduracidin Determine MIC of this compound against Resistant Strains Identify_Resistant_Strains->Determine_MIC_Enduracidin Determine_MIC_Antibiotic_X Determine MIC of Antibiotic X (Control) Identify_Resistant_Strains->Determine_MIC_Antibiotic_X Compare_MICs Compare MIC of this compound to MIC of Antibiotic X Determine_MIC_Enduracidin->Compare_MICs Determine_MIC_Antibiotic_X->Compare_MICs No_Cross_Resistance Conclusion: No Cross-Resistance (this compound remains potent) Compare_MICs->No_Cross_Resistance this compound MIC is low Cross_Resistance Conclusion: Cross-Resistance (this compound potency reduced) Compare_MICs->Cross_Resistance this compound MIC is high

References

Enduracidin A: Exploring Synergistic Potential in Antimicrobial Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enduracidin A, a lipoglycodepsipeptide antibiotic, demonstrates potent bactericidal activity against a range of Gram-positive bacteria, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its efficacy stems from a targeted disruption of the bacterial cell wall synthesis pathway. This guide explores the synergistic potential of this compound with other antimicrobial agents, drawing comparisons with mechanistically similar antibiotics to provide a framework for future research and drug development.

Mechanism of Action: A Target for Synergy

This compound's primary mode of action is the inhibition of the transglycosylation step in peptidoglycan biosynthesis. It achieves this by binding to Lipid II, a crucial precursor molecule that transports peptidoglycan subunits across the bacterial cell membrane. This action is comparable to other Lipid II-targeting antibiotics such as vancomycin (B549263) and ramoplanin. By sequestering Lipid II, this compound prevents the elongation of the peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.

This specific mechanism of action suggests a strong potential for synergistic interactions with other classes of antibiotics. Agents that disrupt the cell wall can enhance the intracellular penetration of other drugs that target internal cellular processes.

Potential Synergistic Combinations: A Comparative Overview

While direct experimental data on the synergistic effects of this compound with other specific antimicrobial agents is limited in publicly available literature, we can extrapolate potential synergies based on its mechanism of action and data from analogous Lipid II inhibitors.

Table 1: Potential Synergistic Partners for this compound and Their Mechanisms

Antimicrobial Class Proposed Synergistic Mechanism with this compound Supporting Evidence from Analogous Antibiotics (e.g., Vancomycin)
Aminoglycosides Inhibition of cell wall synthesis by this compound is expected to increase the permeability of the bacterial cell membrane, facilitating the uptake of aminoglycosides to their ribosomal targets.The combination of cell-wall active agents and aminoglycosides is a well-established synergistic strategy.
β-Lactams Dual disruption of peptidoglycan synthesis at different stages. This compound inhibits the transglycosylation step, while β-lactams inhibit the transpeptidation step (cross-linking).Synergistic effects between glycopeptides (like vancomycin) and β-lactams have been documented against various Gram-positive bacteria.
Antimicrobial Peptides/Fatty Acids The accumulation of Lipid II at the cell membrane due to this compound's action could create favorable conditions for the disruptive activity of certain membrane-active peptides or fatty acids.Studies have shown that antibiotic-induced accumulation of Lipid II can synergize with antimicrobial fatty acids to eradicate bacterial populations[1][2][3].

Experimental Protocols for Assessing Synergy

To validate the potential synergistic activities of this compound, standardized in vitro methods are essential. The following are detailed protocols for key experiments.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the partner antimicrobial agent at concentrations significantly higher than their minimum inhibitory concentrations (MICs).

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two agents. Typically, serial dilutions of this compound are made along the rows, and serial dilutions of the partner agent are made along the columns.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:

    FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.

Methodology:

  • Bacterial Culture: Grow the test organism to the logarithmic phase of growth.

  • Exposure to Antimicrobials: Expose the bacterial culture to this compound alone, the partner agent alone, and the combination of both at specific concentrations (often based on their MICs). A growth control without any antimicrobial agent is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) media to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

    • Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizing the Path to Synergy

The following diagrams illustrate the key concepts discussed in this guide.

Synergy_Mechanism cluster_cell Bacterial Cell Lipid_II Lipid II Precursor PG_Synthesis Peptidoglycan Synthesis Lipid_II->PG_Synthesis Transglycosylation Cell_Wall Cell Wall Integrity PG_Synthesis->Cell_Wall Aminoglycoside Aminoglycoside Cell_Wall->Aminoglycoside Increased Uptake Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enduracidin_A This compound Enduracidin_A->Lipid_II Inhibits Aminoglycoside->Ribosome Inhibits

Caption: Proposed synergistic mechanism of this compound and an aminoglycoside.

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Analysis Setup Prepare 2D drug gradient in 96-well plate Inoculate Inoculate with bacterial suspension Setup->Inoculate Incubate Incubate for 18-24h Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret_Synergy Interpret Synergy (FIC ≤ 0.5) Calculate_FIC->Interpret_Synergy Expose Expose log-phase bacteria to drugs Sample Sample at multiple time points Expose->Sample Plate Plate serial dilutions Sample->Plate Count_CFU Count CFUs Plate->Count_CFU Plot_Curve Plot log10 CFU/mL vs. Time Count_CFU->Plot_Curve Interpret_Kill Interpret Synergy (≥2 log10 kill) Plot_Curve->Interpret_Kill

Caption: Workflow for in vitro synergy testing of antimicrobial combinations.

Conclusion

This compound's mechanism of action as a Lipid II inhibitor presents a compelling case for its use in synergistic combination therapies. While direct experimental data remains to be published, the established principles of antimicrobial synergy, supported by evidence from analogous compounds, strongly suggest that combinations with agents like aminoglycosides and β-lactams could be highly effective. Further in vitro and in vivo studies are warranted to explore these potential synergies, which could lead to novel and potent treatment strategies against multidrug-resistant Gram-positive pathogens.

References

Evaluating the Therapeutic Potential of Enduracidin A Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antibacterial prowess of Enduracidin A and its derivatives, offering a comparative analysis against established antibiotics for Gram-positive infections. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of these emerging candidates, supported by experimental data and detailed methodologies.

This compound, a lipopeptide antibiotic, has long been recognized for its potent activity against a spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains.[1][2] Its unique mechanism of action, the inhibition of peptidoglycan biosynthesis by binding to Lipid II, offers a promising avenue for combating infections that have developed resistance to conventional therapies.[1][2] This guide explores the evolution of this compound through the development of its derivatives and benchmarks their performance against current therapeutic mainstays.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound, its derivatives, and comparator antibiotics against key Gram-positive pathogens. This data provides a direct comparison of their intrinsic antibacterial potency.

Table 1: Comparative MICs (µg/mL) against Staphylococcus aureus Strains

CompoundS. aureus (ATCC 29213)Methicillin-Resistant S. aureus (MRSA) (ATCC 43300)
This compound0.05[2]Data not available
Halogenated DerivativesRetained activity[2][3]Retained activity[2][3]
Vancomycin1.01.0 - 2.0
Linezolid1.0 - 4.01.0 - 4.0
Daptomycin0.25 - 1.00.25 - 1.0

Table 2: Comparative MICs (µg/mL) against Enterococcus Species

CompoundEnterococcus faecalis (ATCC 29212)Vancomycin-Resistant Enterococcus faecium (VRE)
This compoundData not availableData not available
Halogenated DerivativesData not availableData not available
Vancomycin1.0 - 4.0>256
Linezolid1.0 - 2.01.0 - 4.0
Daptomycin1.0 - 4.01.0 - 4.0

Note: The lack of specific MIC data for this compound derivatives against Enterococcus species highlights a key area for future research.

Mechanism of Action: A Visualized Pathway

This compound and its derivatives exert their bactericidal effect by targeting a crucial step in the formation of the bacterial cell wall. The following diagram illustrates this mechanism.

This compound inhibits peptidoglycan synthesis by binding to Lipid II.

Experimental Protocols

To ensure reproducibility and standardization, the following detailed methodologies are provided for key in vitro assays used to evaluate antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

1. Preparation of Materials:

  • Bacterial Strains: Use overnight cultures of the test organisms grown in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Antimicrobial Agents: Prepare stock solutions of this compound derivatives and comparator antibiotics in a suitable solvent.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Assay Procedure:

  • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the microtiter plates.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Antibiotics in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation of Materials:

  • Bacterial Strains: Use a logarithmic phase culture of the test organism.

  • Antimicrobial Agents: Prepare solutions of the test compounds at concentrations relative to their MIC (e.g., 1x, 2x, 4x MIC).

  • Culture Tubes and Agar (B569324) Plates: Use sterile culture tubes and appropriate agar plates for colony counting.

2. Assay Procedure:

  • Inoculate culture tubes containing broth and the antimicrobial agent with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control tube without any antibiotic.

  • Incubate all tubes at 35°C ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

3. Data Analysis:

  • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Plot the log₁₀ CFU/mL against time for each antimicrobial concentration.

  • A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Time-Kill Assay Workflow Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Inoculate_Tubes Inoculate Tubes with Bacteria and Antibiotic Concentrations Prepare_Culture->Inoculate_Tubes Incubate_Shake Incubate with Shaking at 35°C Inoculate_Tubes->Incubate_Shake Sample_Timepoints Sample at 0, 2, 4, 6, 8, 24h Incubate_Shake->Sample_Timepoints Serial_Dilute_Plate Serial Dilute and Plate Sample_Timepoints->Serial_Dilute_Plate Incubate_Plates Incubate Plates at 35°C for 18-24h Serial_Dilute_Plate->Incubate_Plates Count_CFU Count CFU and Plot Data Incubate_Plates->Count_CFU End End Count_CFU->End

Workflow for performing a time-kill assay.

Comparative Overview of Therapeutic Potential

The following diagram provides a high-level comparison of the key attributes of this compound derivatives and existing antibiotic classes used for Gram-positive infections.

Comparison of Antibiotic Classes for Gram-Positive Infections Enduracidin_Derivatives This compound Derivatives Mechanism: Inhibits peptidoglycan synthesis (Lipid II binding) Spectrum: Gram-positive (including some resistant strains) Resistance Potential: Low (target is highly conserved) Glycopeptides Glycopeptides (e.g., Vancomycin) Mechanism: Inhibits peptidoglycan synthesis (D-Ala-D-Ala binding) Spectrum: Gram-positive Resistance Potential: Moderate (e.g., VRE) Enduracidin_Derivatives->Glycopeptides Different binding site on peptidoglycan precursor Oxazolidinones Oxazolidinones (e.g., Linezolid) Mechanism: Inhibits protein synthesis (50S ribosome) Spectrum: Gram-positive Resistance Potential: Low to moderate Enduracidin_Derivatives->Oxazolidinones Different cellular target Lipopeptides Lipopeptides (e.g., Daptomycin) Mechanism: Disrupts cell membrane function Spectrum: Gram-positive Resistance Potential: Low Enduracidin_Derivatives->Lipopeptides Different mechanism of action

References

A Comparative Analysis of Lipid II Binding Affinity: Enduracidin A vs. Ramoplanin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic-target interactions is paramount. This guide provides a detailed comparison of the Lipid II binding affinity of two potent lipoglycodepsipeptide antibiotics, Enduracidin A and ramoplanin (B549286), supported by available experimental data and methodologies.

This compound and ramoplanin are structurally related antibiotics that exert their bactericidal effects by targeting a crucial step in bacterial cell wall synthesis: the polymerization of peptidoglycan. Both compounds achieve this by binding to Lipid II, the essential precursor molecule for this process. A comprehensive study by Fang et al. (2006) established that both this compound and ramoplanin exhibit a significantly greater affinity for Lipid II over its precursor, Lipid I. This preferential binding to Lipid II is the cornerstone of their potent inhibitory action on the transglycosylation step of peptidoglycan biosynthesis[1][2][3][4].

Quantitative Data on Lipid II Binding Affinity

Available data indicates that ramoplanin binds to Lipid II with high affinity, with an apparent dissociation constant (Kd) in the nanomolar range[5][6]. This strong interaction underscores its efficacy in sequestering Lipid II and disrupting cell wall formation.

Unfortunately, a specific dissociation constant for the this compound-Lipid II interaction is not explicitly reported in the reviewed literature. Therefore, a direct quantitative comparison in the form of a data table is not feasible at this time. The study by Fang et al. (2006) provides a qualitative comparison, demonstrating that both compounds have a strong and preferential affinity for Lipid II, but does not offer the numerical data required for a side-by-side quantitative analysis[1][2][3][4].

AntibioticLipid II Dissociation Constant (Kd)Reference
Ramoplanin Nanomolar (nM) range[5][6]
This compound Not explicitly reported-

Mechanism of Interaction

Both this compound and ramoplanin are understood to interact with the pyrophosphate and sugar moieties of Lipid II[7][8]. This binding event physically obstructs the enzymes responsible for incorporating Lipid II into the growing peptidoglycan chain. Ramoplanin has been shown to bind to Lipid II as a dimer, with a stoichiometry of 2:1 (ramoplanin:Lipid II)[5]. This dimerization is believed to contribute to the high-affinity interaction.

Experimental Protocols

The determination of binding affinities for interactions such as those between antibiotics and Lipid II can be achieved through various biophysical techniques. Below are detailed methodologies for three common experimental approaches.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures real-time interactions between molecules.

Experimental Workflow:

cluster_0 SPR Experimental Workflow prep Sensor Chip Preparation (e.g., L1 chip with liposome (B1194612) capture) immob Lipid II Liposome Immobilization prep->immob Flow liposomes over chip surface inject Analyte Injection (this compound or Ramoplanin) immob->inject Inject analyte at various concentrations detect Detection of Binding (Change in resonance angle) inject->detect Monitor SPR signal in real-time analysis Data Analysis (Determination of kon, koff, Kd) detect->analysis Fit data to binding models cluster_1 ITC Experimental Workflow sample_prep Sample Preparation (Antibiotic in syringe, Lipid II liposomes in cell) titration Titration (Injecting antibiotic into Lipid II solution) sample_prep->titration heat_measurement Heat Measurement (Detecting heat change per injection) titration->heat_measurement data_analysis Data Analysis (Fitting to binding isotherm to get Kd, ΔH, n) heat_measurement->data_analysis cluster_2 Fluorescence Anisotropy Workflow labeling Fluorescent Labeling (e.g., NBD-Lipid II) titration Titration (Adding increasing concentrations of antibiotic) labeling->titration measurement Anisotropy Measurement (Measure change in polarized light emission) titration->measurement analysis Data Analysis (Plotting anisotropy vs. concentration to find Kd) measurement->analysis

References

Enduracidin A: An In Vivo Comparative Analysis Against Leading MRSA Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the exploration of novel and effective antimicrobial agents. Enduracidin A, a polypeptide antibiotic, has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including MRSA. This guide provides an objective comparison of the in vivo performance of this compound against established MRSA treatments—vancomycin, daptomycin (B549167), and linezolid (B1675486)—supported by available experimental data.

Comparative In Vivo Efficacy Against S. aureus and MRSA

The following tables summarize the quantitative data from various in vivo studies, offering a comparative look at the efficacy of this compound and its alternatives in animal models of infection. It is important to note that the available in vivo data for this compound against S. aureus is from older studies and not specific to MRSA strains.

Table 1: Efficacy in Murine Systemic Infection Models

DrugAnimal ModelBacterial StrainKey Efficacy EndpointResultCitation
This compound MouseS. aureus KS 185-450% Effective Dose (ED₅₀)2.27 mg/kg (subcutaneous)[1]
Daptomycin Neutropenic MouseS. aureus50% Effective Dose (ED₅₀)3.7 mg/kg (intraperitoneal)[2]
Daptomycin Immunocompetent MouseMRSABacterial Load Reduction (Peritonitis)>90% reduction in luminescence at 2-3h post-dose (50 mg/kg)[3]
Vancomycin Neutropenic MouseMRSABacterial Load Reduction (Thigh)Significant reduction at 200 mg/kg, but not 25 mg/kg[4]

Table 2: Efficacy in Murine Pneumonia and Peritonitis Models

DrugAnimal ModelInfection ModelKey Efficacy EndpointResultCitation
Vancomycin MousePneumoniaBacterial Load ReductionMax reduction of ~2-log₁₀ CFU/lung (10-30 mg/kg q4h)[5]
Linezolid MousePneumoniaBacterial Load ReductionMax reduction of ~1.9-log₁₀ CFU/lung (30 mg/kg q8h)[5]
Daptomycin MouseHematogenous PulmonarySurvivalSignificantly improved survival vs. control (P < 0.001)[6]
Daptomycin MousePeritonitisSurvival (Neutropenic)100% survival at 24h, 40% at 7 days (single 50 mg/kg dose)[3]

Table 3: Efficacy in Rabbit Necrotizing Pneumonia Model

DrugAnimal ModelBacterial StrainKey Efficacy EndpointResultCitation
Linezolid RabbitMRSA (USA300)Mortality Rate25% (treatment at 1.5h), 50% (at 4h), 100% (at 9h)[7][8]
Vancomycin RabbitMRSA (USA300)Mortality Rate83-100%[7][8]
Untreated RabbitMRSA (USA300)Mortality Rate100%[7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following are summaries of the experimental protocols for the key studies cited.

This compound Systemic Infection Model
  • Animal Model: Male and female DDN mice, weighing 20-23.5g.[1]

  • Bacterial Strain: S. aureus KS 185-4.

  • Infection Route: Intravenous injection of approximately 8 LD₅₀ of viable bacterial cells.[1]

  • Treatment: A single subcutaneous injection of this compound administered 60 minutes after infection.[1]

  • Endpoints: Survival rate over 7 days, used to calculate the 50% effective dose (ED₅₀) by the Litchfield and Wilcoxon method.[1]

Daptomycin Murine Peritonitis Model
  • Animal Model: CD-1 mice, both healthy and neutropenic.[3]

  • Bacterial Strain: Bioluminescent strains of methicillin-susceptible S. aureus (MSSA) and MRSA.[3]

  • Infection Route: Intraperitoneal inoculation with a lethal dose of the bacterial suspension.[3]

  • Treatment: Subcutaneous administration of daptomycin (50 mg/kg).[3]

  • Endpoints: Bacterial load measured by luminescence reduction and survival rates over 7 days.[3]

Linezolid and Vancomycin Rabbit Pneumonia Model
  • Animal Model: New Zealand White rabbits.[7][8]

  • Bacterial Strain: MRSA clone USA300.[7][8]

  • Infection Model: Necrotizing pneumonia induced by endobronchial inoculation of MRSA.[7][8]

  • Treatment:

    • Linezolid: 50 mg/kg administered intravenously three times a day.[7][8]

    • Vancomycin: 30 mg/kg administered intravenously two times a day.[7][8]

    • Treatment was initiated at 1.5, 4, or 9 hours post-infection.[7][8]

  • Endpoints: Host survival, bacterial counts in the lungs, and levels of staphylococcal exotoxins (PVL and Hla).[7][8]

Mechanism of Action and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanisms of action for each antibiotic and a generalized experimental workflow for in vivo validation.

Generalized In Vivo Efficacy Workflow for MRSA Infection cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Endpoint Analysis Animal_Acclimation Animal Model Acclimation (e.g., Mice, Rabbits) MRSA_Culture MRSA Strain Culture (e.g., USA300) Inoculum_Prep Inoculum Preparation (CFU/mL standardization) Infection_Admin Induction of Infection (e.g., Intravenous, Intraperitoneal, Intratracheal) Inoculum_Prep->Infection_Admin Inoculation Grouping Randomization into Groups (Treatment vs. Control) Infection_Admin->Grouping Drug_Admin Drug Administration (e.g., Subcutaneous, IV) - this compound - Vancomycin - Daptomycin - Linezolid - Vehicle Control Grouping->Drug_Admin Monitoring Monitoring of Clinical Signs & Survival Drug_Admin->Monitoring Bacterial_Load Bacterial Load Quantification (CFU in target organs) Monitoring->Bacterial_Load Data_Analysis Statistical Analysis Bacterial_Load->Data_Analysis

Generalized workflow for in vivo MRSA infection studies.

Mechanism of Action: this compound Enduracidin_A This compound Lipid_II Lipid II (Peptidoglycan Precursor) Enduracidin_A->Lipid_II Binds to Transglycosylation Transglycosylation Step Enduracidin_A->Transglycosylation Inhibits MurG MurG Enzyme Lipid_II->MurG MurG->Transglycosylation Catalyzes Peptidoglycan_Synthesis Peptidoglycan Synthesis Transglycosylation->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Compromised

This compound inhibits bacterial cell wall synthesis.

Mechanism of Action: Vancomycin Vancomycin Vancomycin D_Ala_D_Ala D-alanyl-D-alanine terminus of peptidoglycan precursor Vancomycin->D_Ala_D_Ala Binds to Transglycosylase Transglycosylase D_Ala_D_Ala->Transglycosylase Blocks substrate access for Transpeptidase Transpeptidase D_Ala_D_Ala->Transpeptidase Blocks substrate access for Peptidoglycan_Elongation Peptidoglycan Elongation Transglycosylase->Peptidoglycan_Elongation Peptidoglycan_Crosslinking Peptidoglycan Cross-linking Transpeptidase->Peptidoglycan_Crosslinking Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Elongation->Cell_Wall_Synthesis Peptidoglycan_Crosslinking->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibited

Vancomycin targets cell wall precursor synthesis.

Mechanism of Action: Daptomycin Daptomycin Daptomycin Calcium Calcium Ions (Ca²⁺) Daptomycin->Calcium Binds to Bacterial_Membrane Bacterial Cell Membrane Daptomycin->Bacterial_Membrane Inserts into (Ca²⁺ dependent) Oligomerization Oligomerization & Pore Formation Bacterial_Membrane->Oligomerization Potassium_Efflux Potassium Ion (K⁺) Efflux Oligomerization->Potassium_Efflux Membrane_Depolarization Membrane Depolarization Potassium_Efflux->Membrane_Depolarization Synthesis_Inhibition Inhibition of DNA, RNA, and Protein Synthesis Membrane_Depolarization->Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Synthesis_Inhibition->Bacterial_Cell_Death

Daptomycin disrupts bacterial cell membrane potential.

Mechanism of Action: Linezolid Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to 23S rRNA site Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Prevents formation with 30S subunit Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks initiation of Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Bacteriostatic_Effect Bacteriostatic Effect Bacterial_Growth->Bacteriostatic_Effect Inhibited

Linezolid inhibits the initiation of protein synthesis.

References

comparative transcriptomics of bacteria treated with Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of Enduracidin A on bacteria. As direct comparative transcriptomic studies on this compound are not yet publicly available, this guide leverages its known mechanism of action to draw inferred comparisons with other well-documented cell wall synthesis inhibitors, namely vancomycin (B549263) and β-lactams.

This compound is a potent lipodepsipeptide antibiotic that targets a critical step in bacterial cell wall biosynthesis. Its primary mode of action is the inhibition of the transglycosylation step in peptidoglycan synthesis, a mechanism it shares with other antibiotics, including the glycopeptide vancomycin.[1][2][3] This inhibition leads to the disruption of the cell wall integrity and ultimately, bacterial cell death. Understanding the global transcriptomic response to this compound is crucial for elucidating its detailed mechanism, identifying potential resistance pathways, and guiding the development of new antimicrobial strategies.

Inferred Comparative Transcriptomic Analysis: this compound vs. Other Cell Wall Synthesis Inhibitors

Treatment of bacteria with antibiotics that inhibit cell wall synthesis, such as vancomycin and β-lactams, typically triggers a conserved transcriptional response known as the "cell wall stress stimulon".[4][5][6] This response involves the upregulation of a specific set of genes aimed at repairing cell wall damage and mitigating stress. Given that this compound also targets peptidoglycan synthesis, it is highly probable that it induces a similar cell wall stress stimulon in susceptible bacteria.

Quantitative Data Summary

The following tables summarize the typical transcriptomic responses observed in Staphylococcus aureus and Bacillus subtilis when treated with vancomycin and β-lactam antibiotics. It is anticipated that the treatment of these bacteria with this compound would result in a comparable pattern of gene expression changes, particularly in the upregulation of genes associated with the cell wall stress stimulon.

Table 1: Comparative Transcriptomic Response of Staphylococcus aureus to Cell Wall Synthesis Inhibitors

Gene/PathwayVancomycin Treatmentβ-Lactam (Oxacillin) TreatmentInferred this compound Treatment
Cell Wall Stress Regulons
vraSR (Two-component system)UpregulatedUpregulatedHighly likely to be upregulated
sigB (Alternative sigma factor)UpregulatedUpregulatedLikely to be upregulated
Peptidoglycan Synthesis
mur operon (precursor synthesis)UpregulatedUpregulatedLikely to be upregulated
pbp genes (Penicillin-binding proteins)Variably regulatedUpregulatedLikely to be variably regulated
Cell Division
ftsZ, ftsADownregulatedDownregulatedLikely to be downregulated
Autolysins
atlDownregulatedDownregulatedLikely to be downregulated
General Stress Response
clp proteases, dnaK, groELUpregulatedUpregulatedLikely to be upregulated

Table 2: Comparative Transcriptomic Response of Bacillus subtilis to Cell Wall Synthesis Inhibitors

Gene/PathwayVancomycin Treatmentβ-Lactam (Penicillin) TreatmentInferred this compound Treatment
Cell Wall Stress Regulons
liaIHGFSR (Two-component system)UpregulatedUpregulatedHighly likely to be upregulated
sigM, sigW, sigX (ECF sigma factors)UpregulatedUpregulatedLikely to be upregulated
Peptidoglycan Synthesis
mur operonUpregulatedUpregulatedLikely to be upregulated
Cell Wall Modification
dlt operon (D-alanylation of teichoic acids)UpregulatedUpregulatedLikely to be upregulated
Autolysins
lytEDownregulatedDownregulatedLikely to be downregulated
General Stress Response
hrcA, ctsR regulonsUpregulatedUpregulatedLikely to be upregulated

Experimental Protocols

The following provides a generalized experimental protocol for a comparative transcriptomics study of bacteria treated with this compound, based on established methodologies for other antibiotics.[4][7][8]

1. Bacterial Strain and Culture Conditions:

  • Bacterial Strains: Use relevant strains of Gram-positive bacteria such as Staphylococcus aureus (e.g., ATCC 29213) or Bacillus subtilis (e.g., 168).

  • Growth Medium: Grow cultures in a suitable rich medium like Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).

  • Growth Phase: Grow cultures to the mid-exponential phase (OD600 of approximately 0.5) to ensure the cells are metabolically active.

2. Antibiotic Treatment:

  • Antibiotic Concentration: Treat cultures with a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound to induce a transcriptomic response without causing immediate cell death. Include comparator antibiotics like vancomycin and a β-lactam at similar sub-inhibitory concentrations. An untreated control group is essential.

  • Incubation Time: Incubate the treated and control cultures for a defined period (e.g., 30-60 minutes).

3. RNA Extraction:

  • Harvest bacterial cells by centrifugation.

  • Lyse the cells using a combination of enzymatic (e.g., lysozyme, lysostaphin) and mechanical (e.g., bead beating) methods.

  • Extract total RNA using a commercial kit or a standard phenol-chloroform extraction protocol.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and integrity using spectrophotometry (A260/280 ratio) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

4. RNA Sequencing (RNA-Seq):

  • Deplete ribosomal RNA (rRNA) from the total RNA samples.

  • Construct cDNA libraries from the rRNA-depleted RNA.

  • Perform high-throughput sequencing using a platform such as Illumina NovaSeq.

5. Bioinformatic Analysis:

  • Perform quality control of the raw sequencing reads.

  • Align the reads to the reference bacterial genome.

  • Quantify gene expression levels.

  • Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the control.

  • Conduct gene ontology and pathway enrichment analysis to identify the biological processes affected by this compound and the comparator antibiotics.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Bacterial Culture & Treatment cluster_rna RNA Processing cluster_seq Sequencing cluster_analysis Data Analysis Culture Bacterial Culture (Mid-log phase) Treatment Antibiotic Treatment (this compound, Vancomycin, etc.) Culture->Treatment Control Untreated Control Culture->Control Harvest Harvest Cells Treatment->Harvest Control->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction DNase DNase Treatment RNA_Extraction->DNase QC1 RNA Quality Control DNase->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Genome Alignment QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics of bacteria treated with antibiotics.

Inferred Signaling Pathway for this compound-Induced Cell Wall Stress

Cell_Wall_Stress_Pathway EnduracidinA This compound Transglycosylation Inhibition of Peptidoglycan Transglycosylation EnduracidinA->Transglycosylation CellWallDamage Cell Wall Damage Transglycosylation->CellWallDamage Signal Stress Signal CellWallDamage->Signal TwoComponentSystem Two-Component System (e.g., VraSR, LiaFSR) Signal->TwoComponentSystem SigmaFactors Alternative Sigma Factors (e.g., SigB, SigM) Signal->SigmaFactors CellWallStimulon Upregulation of Cell Wall Stress Stimulon TwoComponentSystem->CellWallStimulon SigmaFactors->CellWallStimulon Repair Cell Wall Repair & Synthesis CellWallStimulon->Repair StressResponse General Stress Response CellWallStimulon->StressResponse

Caption: Inferred signaling pathway of the bacterial response to this compound-induced cell wall stress.

References

Safety Operating Guide

Navigating the Safe Disposal of Enduracidin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Enduracidin A is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Core Safety and Disposal Parameters

Adherence to established safety protocols is paramount when handling and disposing of this compound. The following table summarizes key quantitative and qualitative data derived from safety data sheets.

ParameterInformationSource
Hazard Classification Harmful if swallowed. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Personal Protective Equipment (PPE) Lab coat, nitrile gloves, protective eyewear, and in case of inadequate ventilation, wear respiratory protection.[1][2]
Spill Response Dike spillage. Pick up with suitable absorbent material. Place into suitable containers for disposal in a licensed facility.[3][4]
Environmental Precautions Do not discharge into drains, surface waters, or groundwater. Contain contaminated water from firefighting or spills.[1][3][4]
Recommended Disposal Method Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air.[1]
Waste Container Labeling Containers must be clearly labeled with "Hazardous Waste," the chemical name, and the date of accumulation.[5][6]

Procedural Steps for Proper Disposal

The disposal of this compound must be conducted in a manner that neutralizes its potential hazards and complies with institutional and regulatory standards.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate PPE, including but not limited to:

  • Chemical-resistant gloves (nitrile is a suitable option).

  • Safety goggles or a face shield.

  • A lab coat.

  • In situations with potential for aerosolization, a respirator should be used in a well-ventilated area.

Step 2: Waste Segregation and Collection

To prevent accidental chemical reactions and ensure proper disposal, it is crucial to segregate this compound waste.

  • Designated Waste Container: All waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), must be collected in a designated and compatible hazardous waste container.[5][6]

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name "this compound." The date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department should also be included.[5][6]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[6]

Step 3: Final Disposal

The ultimate disposal of this compound waste should be handled by a licensed and approved waste disposal facility.

  • Institutional EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[6] They will have established procedures and relationships with certified waste management vendors.

  • Incineration: The recommended method for the final disposal of this compound is incineration by a licensed facility.[1] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to ensure the complete destruction of the compound and to prevent the release of harmful substances into the atmosphere.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific inactivation or disposal of this compound are limited. For any chemical inactivation steps considered prior to disposal, it is imperative to consult relevant chemical literature or, most importantly, your institution's EHS department for validated and approved procedures.[6]

Disposal Workflow

The following diagram outlines the logical workflow for the safe disposal of this compound, from the point of generation to final disposal.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container spill Accidental Spill segregate->spill store Store Waste Container Securely container->store spill->segregate No contain_spill Contain and Absorb Spill spill->contain_spill Yes spill_disposal Dispose of Spill Debris as Hazardous Waste contain_spill->spill_disposal spill_disposal->container contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end Disposal by Licensed Facility (Incineration) contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Enduracidin A is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and compliant disposal procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent antibiotic that presents several hazards. It is harmful if swallowed, may cause allergic skin reactions, and can lead to allergy or asthma-like symptoms if inhaled[1][2]. Therefore, strict adherence to PPE protocols is mandatory to minimize exposure.

The following table summarizes the required PPE for handling this compound in various laboratory scenarios.

Laboratory Scenario Required Personal Protective Equipment (PPE)
Handling Solid (Powder) this compound Eye/Face Protection: Safety glasses with side-shields (conforming to EN166 or NIOSH approved)[3][4]. A face shield may be necessary for larger quantities[5].Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected before use[1][3].Respiratory Protection: A full-face particle respirator (N100 or P3) is recommended. If the respirator is the sole means of protection, a full-face supplied-air respirator should be used[3][5].Protective Clothing: A lab coat or a complete suit protecting against chemicals[5].
Preparing Solutions of this compound Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles[1][3].Hand Protection: Chemical-resistant gloves[1][3].Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or aerosols[5].Protective Clothing: Lab coat[6].
Administering this compound (e.g., to cell cultures) Eye/Face Protection: Safety glasses with side-shields[3].Hand Protection: Chemical-resistant gloves[1][3].Protective Clothing: Lab coat[6].

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Engineering Controls:

  • Always handle solid this compound and prepare concentrated stock solutions within a certified chemical fume hood or other ventilated enclosure[5].

  • Ensure safety showers and eyewash stations are readily accessible[1].

2. Procedural Guidance:

  • Avoid direct contact with skin, eyes, and clothing[1][7].

  • Do not eat, drink, or smoke in areas where this compound is handled[1][2].

  • Minimize the creation of dust and aerosols[5].

  • Wash hands thoroughly after handling the compound[3][7].

3. Donning and Doffing PPE: Proper technique for putting on and taking off PPE is critical to prevent contamination. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1. Procedural workflow for donning and doffing Personal Protective Equipment (PPE).

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and the development of antibiotic-resistant organisms[8].

1. Waste Segregation:

  • All materials that have come into contact with this compound, including unused product, empty containers, and contaminated PPE, should be considered chemical waste.

2. Disposal of Solid Waste and Concentrated Solutions:

  • Collect solid this compound waste and concentrated stock solutions in a designated, sealed, and clearly labeled hazardous waste container[8].

  • Do not dispose of solid this compound or concentrated solutions down the drain.

3. Disposal of Dilute Solutions and Contaminated Media:

  • While some antibiotics can be inactivated by autoclaving, this is not universally effective for all compounds[8].

  • Unless your institution's Environmental Health and Safety (EHS) department has provided specific guidance to the contrary, all media and dilute solutions containing this compound should be treated as chemical waste[8].

  • Collect these liquid wastes in a designated, leak-proof, and labeled hazardous waste container.

4. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations[9]. Contact your institution's EHS department for specific procedures.

The following diagram outlines the logical flow for the disposal of this compound waste.

Disposal_Plan Start This compound Waste Generated Solid_Waste Solid Waste / Concentrated Solution Start->Solid_Waste Dilute_Waste Dilute Solution / Contaminated Media Start->Dilute_Waste Segregate Segregate as Chemical Waste Solid_Waste->Segregate Dilute_Waste->Segregate Container Collect in Labeled Hazardous Waste Container Segregate->Container Disposal_Service Dispose via Licensed Hazardous Waste Service Container->Disposal_Service End End of Process Disposal_Service->End

Figure 2. Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.